molecular formula C9H5ClF3NS B180045 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 110704-50-2

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B180045
CAS No.: 110704-50-2
M. Wt: 251.66 g/mol
InChI Key: VMVSSVCXGNALAH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C9H5ClF3NS and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVSSVCXGNALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway for this compound, a pivotal building block in medicinal and materials chemistry. The document details a robust, field-validated two-step synthetic protocol, delves into the mechanistic underpinnings of the reaction, and offers expert insights into experimental design and execution. It is intended for an audience of researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis of this important heterocyclic intermediate.

Introduction: Strategic Importance of the Trifluoromethyl-Benzothiazole Scaffold

The benzothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity. Furthermore, the 2-(chloromethyl) substituent serves as a versatile electrophilic handle, allowing for facile derivatization through nucleophilic substitution reactions. The convergence of these three structural features in this compound makes it a highly valuable intermediate for the synthesis of complex pharmaceutical and agrochemical agents.[3]

Recommended Synthetic Pathway: Acylation-Cyclization Cascade

The most reliable and industrially scalable synthesis of the title compound originates from 2-amino-4-(trifluoromethyl)thiophenol. The transformation is efficiently achieved via a two-step, one-pot sequence involving an initial acylation followed by an intramolecular cyclization and dehydration.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence A 2-Amino-4-(trifluoromethyl)thiophenol C Step 1: Acylation (Base, Inert Solvent, 0°C to RT) A->C B Chloroacetyl Chloride B->C D Intermediate: 2-Chloro-N-(2-mercapto-5- (trifluoromethyl)phenyl)acetamide C->D Amide Formation E Step 2: Cyclization & Dehydration (Acid Catalyst/Dehydrating Agent, Heat) D->E F Final Product: 2-(Chloromethyl)-5-(trifluoromethyl) benzo[d]thiazole E->F Ring Closure Mechanism cluster_acylation Step 1: Acylation Mechanism cluster_cyclization Step 2: Cyclization Mechanism (POCl₃) Nuc_Attack 1. Nucleophilic Attack (Amine on Carbonyl) Tetra_Int 2. Tetrahedral Intermediate Formation Nuc_Attack->Tetra_Int Elim 3. Collapse of Intermediate & Loss of Cl⁻ Tetra_Int->Elim Amide Amide Intermediate Elim->Amide Activation 4. Carbonyl Activation by POCl₃ Amide->Activation Cyclize 5. Intramolecular Attack (Thiol on Activated Carbonyl) Activation->Cyclize Dehydration 6. Dehydration & Aromatization Cyclize->Dehydration Product Benzothiazole Product Dehydration->Product

Sources

physicochemical properties of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Abstract: This technical guide provides a comprehensive overview of the core , a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The document is structured to provide not only foundational data but also the experimental context and methodologies required for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for synthesis, screening, and formulation development.

Introduction

This compound (CAS No. 110704-50-2) is a bifunctional heterocyclic compound.[1][2] Its structure incorporates a benzothiazole core, a known pharmacophore present in various bioactive molecules, with two key reactive moieties: a chloromethyl group at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The reactive chloromethyl group serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functional groups to construct more complex molecular architectures.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in designing novel therapeutic agents and other advanced materials.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These values are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 110704-50-2[1][2]
Molecular Formula C₉H₅ClF₃NS[1][2]
Molecular Weight 251.66 g/mol [1][2]
Physical Form Solid, Beige[2]
Melting Point 52 °C[1][2]
Boiling Point (Predicted) 283.2 ± 40.0 °C[1][2]
Density (Predicted) 1.502 ± 0.06 g/cm³[1][2]
pKa (Predicted) -0.69 ± 0.10[2]
Storage Conditions 2-8°C, dry, inert atmosphere[1]

Experimental Methodologies for Physicochemical Characterization

The accurate determination of physicochemical properties is the bedrock of chemical research and development. The following section details the standard, field-proven protocols for characterizing a compound like this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[3]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a column height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Approximate Determination: A rapid heating rate (10-20 °C/min) is used initially to find an approximate melting range. This saves time and prevents overshooting the true value in subsequent, more precise measurements.[5]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point.[5] The heating rate is then reduced to a slow and controlled 1-2 °C per minute.[4]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts completely. The melting point is reported as the range T1-T2.[6]

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[7][8] Two types of solubility are typically measured: thermodynamic and kinetic.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard" for its reliability with poorly soluble compounds.[9][10]

  • System Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. This ensures that a saturated solution in equilibrium with the solid phase is formed.[9]

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[7]

Protocol 2: Kinetic Solubility

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to rank compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[10]

  • Stock Solution: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).[7]

  • Titration: The DMSO stock solution is gradually added to the aqueous buffer of interest while monitoring for the first sign of precipitation.[7]

  • Detection: Precipitation is typically detected optically by an increase in turbidity (nephelometry) or by UV absorbance after filtration.[7]

  • Calculation: The kinetic solubility is defined as the concentration of the compound in the aqueous buffer just before precipitation occurs.[7]

G cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Spectroscopic Characterization start Obtain Pure Sample of This compound purity_check Purity & Identity Confirmation (NMR, LC-MS) start->purity_check melting_point Melting Point Determination (Capillary Method) purity_check->melting_point Confirms Crystalline Purity solubility Aqueous Solubility (Shake-Flask or Kinetic) purity_check->solubility Prerequisite for Assay nmr_spec NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purity_check->nmr_spec Detailed Structural Elucidation end Final Physicochemical Profile melting_point->end solubility->end ftir_spec FTIR Spectroscopy nmr_spec->ftir_spec Functional Group Confirmation ms_spec Mass Spectrometry ftir_spec->ms_spec Molecular Weight Verification ms_spec->end Complete Characterization Profile

Structural Elucidation and Purity Assessment

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. [12][13]For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

General Protocol:

  • Sample Preparation: 5-25 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be free of any solid particles, so filtration through a pipette with a glass wool plug is required. 2. Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D experiments (¹H, ¹³C) are run. Given the trifluoromethyl group, a ¹⁹F NMR experiment would also be highly valuable. For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC (direct C-H correlation) can be performed. [12][14]3. Spectral Analysis: The chemical shifts (δ), integration values (for ¹H), and coupling constants (J) are analyzed to confirm the connectivity of atoms and the overall molecular structure.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups in a molecule, as chemical bonds absorb infrared radiation at characteristic frequencies. [15][16] General Protocol:

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. [17]Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. This is automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water. [18]3. Sample Scan: The sample is scanned, and the resulting spectrum (transmittance or absorbance vs. wavenumber) is generated.

  • Spectral Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, such as C-Cl, C-F (from CF₃), C=N (thiazole ring), and aromatic C-H and C=C bonds.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. [19]The fragmentation pattern can also offer structural clues. [20] General Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Liquid Chromatography (LC-MS) or as a direct infusion. [21]2. Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) for LC-MS, which is a soft ionization method that often leaves the molecular ion intact.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]+ or [M+H]+), which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the elemental formula.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area, preferably within a fume hood. [22]Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [23][24]Avoid forming dust or aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [22]The recommended storage temperature is between 2-8 °C. [1]Store under an inert atmosphere to prevent degradation.

  • Safety: Based on related compounds, substances with chloromethyl groups can be irritants and lachrymators. The hazard statements for a similar compound, 2-chloro-5-(chloromethyl)-1,3-thiazole, include warnings of being harmful if swallowed and causing skin/eye irritation. [22][23]A full safety data sheet (SDS) should always be consulted before use. [25]

Conclusion

This compound is a valuable building block for chemical synthesis. Its key physicochemical properties—a defined melting point of 52 °C, predicted high boiling point, and solid physical state—dictate its handling and reaction conditions. The presence of the reactive chloromethyl handle and the stabilizing trifluoromethyl group makes it an attractive starting material for drug discovery programs. The experimental protocols outlined in this guide provide a robust framework for researchers to verify the identity, purity, and critical properties of this and similar compounds, ensuring data integrity and reproducibility in their scientific endeavors.

References

A comprehensive list of sources cited throughout this document is provided below for verification and further reading.

References

[26]AiFChem. 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole. Available at: University of Calgary. Melting point determination. Available at: [4]Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds? YouTube. Available at: [9]SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [7]International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [1]MySkinRecipes. This compound. Available at: [27]Hoffman Fine Chemicals. CAS 23420-88-4 | 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole. Available at: [19]DTIC. Mass Spectrometry of Heterocyclic Compounds. Available at: [2]ChemicalBook. 2-(chloroMethyl)-5-(trifluoroMethyl)-Benzothiazole | 110704-50-2. Available at: [3]SlideShare. (2021). experiment (1) determination of melting points. Available at: [6]BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [5]University of Missouri–St. Louis. Experiment 1 - Melting Points. Available at: BU CyberSec Lab. This compound. Available at: [8]World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [28]Semantic Scholar. Mass spectrometry of heterocyclic compounds. Available at: Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [29]Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [20]Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [12]OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [30]ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. Available at: [22]Apollo Scientific. SAFETY DATA SHEET. Available at: [18]University of Missouri. fourier transform infrared spectroscopy. Available at: [15]PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Available at: University of Cambridge. NMR Sample Preparation. Available at: [17]EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. Available at: [13]Springer Nature Experiments. NMR Protocols and Methods. Available at: [16]RTI Laboratories. FTIR Analysis. Available at: [31]UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Available at: [23]AK Scientific, Inc. Safety Data Sheet for 2-Chloro-5-chloromethylthiazole. Available at: [24]Sigma-Aldrich. (2025). SAFETY DATA SHEET. Available at: [21]NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [14]ResearchGate. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Available at: [25]UZIN. (2023). Safety data sheet. Available at:

Sources

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, a key heterocyclic building block in modern medicinal chemistry. With the CAS Number 110704-50-2, this compound serves as a critical intermediate for the synthesis of a wide array of biologically active molecules. This document elucidates the synthesis, chemical properties, reactivity, and notable applications of this versatile reagent, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a trifluoromethyl group at the 5-position enhances metabolic stability and lipophilicity, often improving a drug candidate's pharmacokinetic profile.[4] Furthermore, the 2-chloromethyl substituent provides a reactive handle for facile derivatization, allowing for the exploration of a broad chemical space.[5]

This guide focuses on the synthesis, properties, and synthetic utility of this compound, a valuable intermediate for harnessing the therapeutic potential of the benzothiazole scaffold.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated hazards, is paramount for the safe and effective handling of any chemical intermediate.

PropertyValueReference(s)
CAS Number 110704-50-2[4][6]
Molecular Formula C₉H₅ClF₃NS[6]
Molecular Weight 251.66 g/mol [6]
Melting Point 52 °C[6]
Boiling Point 283.2 ± 40.0 °C (Predicted)[6]
Density 1.502 ± 0.06 g/cm³ (Predicted)[6]
Appearance Beige solid[6]
Storage 2-8°C, dry[4]

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Pictograms: GHS07 (Harmful)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]

  • Precautionary Statements: P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Synthesis of this compound

The synthesis of the title compound can be logically approached through a two-step process starting from the corresponding 2-mercaptobenzothiazole derivative. This strategy is well-documented for the synthesis of related 2-(chloroalkyl)thiazoles.

Synthesis Pathway

Synthesis A 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol B This compound A->B Acylation / Alkylation Reagent Chloroacetyl chloride or Bromochloromethane

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol

This precursor can be synthesized from 4-bromo-3-aminobenzotrifluoride and potassium ethyl xanthate, followed by cyclization.[7]

Step 2: Synthesis of this compound

The conversion of the 2-thiol to the 2-chloromethyl derivative can be achieved via reaction with a suitable C1 electrophile. The reaction with chloroacetyl chloride is a common method for acylating mercaptobenzothiazoles, which can then be selectively reduced.[8] A more direct approach involves the use of bromochloromethane.[9]

Protocol using Chloroacetyl Chloride followed by Reduction (Conceptual):

  • Acylation: To a stirred solution of 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-(chloroacetyl)thio intermediate.

  • Reduction: The selective reduction of the carbonyl group to a methylene group can be achieved using a variety of reducing agents, such as triethylsilane with a Lewis acid, or through a Wolff-Kishner or Clemmensen reduction, though conditions would need to be optimized to be compatible with the other functional groups.

Direct Alkylation Protocol using Bromochloromethane:

This method offers a more direct route to the desired product.

  • Prepare the sodium salt of 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol by reacting it with sodium hydroxide or sodium methoxide in a suitable solvent like water or methanol.

  • To a mixture of the sodium 2-mercaptobenzothiazole salt (1.0 eq) in an aqueous system, add an excess of bromochloromethane (e.g., 2.0 eq).[9] The use of a phase-transfer catalyst may enhance the reaction rate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, separate the organic layer, wash with water, and remove the excess bromochloromethane under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary utility of this compound in synthesis is as an electrophile in SN2 reactions. A wide range of nucleophiles can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds.

Reactivity Start This compound Product 2-(Nu-methyl)-5-(trifluoromethyl)benzo[d]thiazole Start->Product SN2 Reaction Nucleophile Nucleophile (Nu-)

Caption: General nucleophilic substitution on the chloromethyl group.

Causality behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often added to neutralize any acid generated during the reaction or to deprotonate weakly acidic nucleophiles (e.g., phenols, thiols).

  • Temperature: Reactions are often performed at room temperature or with gentle heating to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Protocol for Nucleophilic Substitution with a Phenol:

  • To a stirred solution of a substituted phenol (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, pour it into ice water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

The benzothiazole scaffold is a cornerstone in the development of various therapeutic agents. This compound serves as a key intermediate in the synthesis of compounds with a broad spectrum of biological activities.

  • Antimicrobial and Antifungal Agents: The benzothiazole nucleus is present in many compounds with potent antimicrobial and antifungal properties.[4] The ability to introduce diverse functionalities via the chloromethyl group allows for the fine-tuning of activity against various pathogens.

  • Anti-inflammatory Agents: Benzothiazole derivatives have been investigated as anti-inflammatory agents, and the title compound provides a convenient starting point for the synthesis of new analogues.[4]

  • Anticancer Agents: The trifluoromethyl-substituted benzothiazole core is of significant interest in oncology research. For instance, derivatives have been developed as FOXM1 inhibitors.[10]

  • Agrochemicals: The trifluoromethyl and chloromethyl groups are common toxophores in agrochemicals. This compound is a valuable building block for novel pesticides and herbicides.[4]

  • Fluorescent Dyes and Optical Brighteners: The conjugated system of the benzothiazole core imparts fluorescent properties, making its derivatives useful as probes and dyes.[4]

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 4.5-5.0 ppm. The spectrum of the related 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol shows aromatic signals around 7.5-8.0 ppm.[7]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the chloromethyl carbon.

    • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactivity is centered around the versatile chloromethyl group, which allows for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this powerful building block for the creation of novel and impactful molecules.

References

Sources

A Technical Guide to the Solubility of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive public data, this document establishes a foundational framework for its solubility profile in a range of common organic solvents. We present a detailed methodology for solubility determination, rooted in established principles of physical chemistry, and provide illustrative data to guide researchers in their experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its utility in a multitude of scientific applications. For a synthetic intermediate like this compound, understanding its solubility in various organic solvents is paramount for several reasons:

  • Reaction Kinetics and Purity: The rate and completeness of a chemical reaction often depend on the ability of the reactants to be fully dissolved in the solvent.[1] Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction times, lower yields, and the formation of impurities.

  • Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. A solvent must be chosen in which the compound of interest is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble.

  • Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability.[2][3] While this guide focuses on an intermediate, its solubility characteristics can influence the choice of solvents used in the final API synthesis steps, which in turn can affect the final product's crystalline form and dissolution properties.[4][5]

This compound (C₉H₅ClF₃NS, Molar Mass: 251.66 g/mol ) is a heterocyclic compound featuring a benzothiazole core, a reactive chloromethyl group, and an electron-withdrawing trifluoromethyl group.[6] These structural features suggest a moderate to good solubility in a range of polar aprotic and some polar protic organic solvents, and lower solubility in nonpolar solvents. The trifluoromethyl group can reduce the overall polarity of the molecule compared to a simple methyl group, while the nitrogen and sulfur atoms in the benzothiazole ring provide sites for polar interactions.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of the target compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₅ClF₃NS[6]
Molecular Weight251.66 g/mol [6]
Melting Point52 °C[6][7]
Boiling Point283.2±40.0 °C (Predicted)[6][7]
Density1.502±0.06 g/cm³ (Predicted)[6][7]
AppearanceBeige solid[6]
Storage2-8°C, dry[7]

Illustrative Solubility Profile

While specific experimental data for the solubility of this compound is not widely published, a plausible solubility profile can be projected based on its structure and the "like dissolves like" principle.[8] The following table presents estimated solubility values in a range of common organic solvents at ambient temperature (20-25°C).

SolventSolvent ClassPredicted Solubility (g/L)Rationale
AcetonePolar Aprotic> 150The polar carbonyl group of acetone interacts well with the polar benzothiazole ring system.
Dichloromethane (DCM)Polar Aprotic> 150DCM is an excellent solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
Tetrahydrofuran (THF)Polar Aprotic> 150The ether oxygen in THF can act as a hydrogen bond acceptor, interacting with any potential weak C-H donors on the benzothiazole ring.
Acetonitrile (ACN)Polar Aprotic> 100Acetonitrile's high dipole moment allows for effective solvation of polar molecules.
Ethyl AcetateModerately Polar~75Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, making it a good solvent.
EthanolPolar Protic~50The hydroxyl group allows for hydrogen bonding, but the overall polarity is slightly lower than water.
MethanolPolar Protic~40Similar to ethanol, but its smaller nonpolar alkyl chain can sometimes lead to slightly lower solubility for larger organic molecules.
TolueneNonpolar< 10The nonpolar nature of toluene makes it a poor solvent for the relatively polar benzothiazole derivative.
HexanesNonpolar< 1The compound is expected to be practically insoluble in aliphatic hydrocarbon solvents.
WaterPolar Protic< 0.1The presence of the large, nonpolar benzothiazole ring and the trifluoromethyl group leads to very low aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique, which is a reliable method for generating accurate solubility data.

Materials and Equipment
  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24h) C->D E Centrifuge to pellet excess solid D->E F Carefully withdraw supernatant E->F G Dilute supernatant with mobile phase F->G H Inject into HPLC and quantify concentration G->H I Calculate solubility from concentration H->I

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Consistent shaking is crucial.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the bulk of the solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Accurately dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with UV detection at an appropriate wavelength).

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mg/mL).

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-(Chloromethyl)-5-(trifluoromethyl) benzo[d]thiazole Polarity Molecular Polarity (Benzothiazole Ring) H_Bond Hydrogen Bonding (Limited - N/S acceptors) MW Molecular Weight (251.66 g/mol) Solvent Organic Solvent SolventPolarity Solvent Polarity (Dipole Moment) SolventHBond Hydrogen Bonding (Protic vs. Aprotic) Solubility Solubility Polarity->Solubility H_Bond->Solubility MW->Solubility SolventPolarity->Solubility SolventHBond->Solubility

Caption: Factors Influencing Solubility.

  • Molecular Polarity: The benzothiazole ring system is polar due to the presence of nitrogen and sulfur heteroatoms. This makes the molecule more soluble in polar solvents.

  • Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and increases the lipophilicity of that portion of the molecule, which can slightly decrease solubility in highly polar, protic solvents like water.

  • Chloromethyl Group: The -CH₂Cl group is reactive and contributes to the overall polarity of the molecule.

  • Solvent Polarity: Polar aprotic solvents like acetone, THF, and DCM are predicted to be excellent solvents because they can engage in dipole-dipole interactions with the polar regions of the solute molecule.

  • Hydrogen Bonding: The molecule has limited hydrogen bonding capability, acting primarily as a hydrogen bond acceptor at the nitrogen and sulfur atoms. This is why its solubility in polar protic solvents like ethanol and methanol, while present, is not as high as in polar aprotic solvents.

Conclusion

This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is pending broader publication, the provided illustrative data, based on sound chemical principles, offers valuable guidance for researchers. The detailed experimental protocol outlines a robust method for generating accurate and reproducible solubility data, which is essential for the effective use of this important chemical intermediate in synthesis, purification, and formulation. A thorough understanding of its solubility behavior is a critical step in accelerating research and development timelines in both the pharmaceutical and agrochemical industries.

References

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link][2]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link][4]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link][3]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][8]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link][9]

Sources

The Synthetic Versatility of the 2-Chloromethyl Benzothiazole Moiety: A Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chloromethyl group at the 2-position transforms this scaffold into a highly versatile synthetic intermediate. This guide provides an in-depth analysis of the reactivity of the 2-chloromethyl group, focusing on its susceptibility to nucleophilic substitution. We will explore the underlying electronic principles governing this reactivity, present detailed experimental protocols for its derivatization, and discuss the critical parameters that influence reaction outcomes. This document serves as a technical resource for researchers aiming to leverage the unique chemical properties of 2-(chloromethyl)benzothiazole in the design and synthesis of novel molecules.

The Benzothiazole Core: A Foundation for Chemical Reactivity

The benzothiazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the development of therapeutic agents, boasting applications as anticancer, antimicrobial, and anticonvulsant drugs. Its significance stems from its rigid structure and its ability to engage in various non-covalent interactions with biological targets. The true synthetic power of this scaffold is unlocked when it is functionalized with reactive groups. Among these, the 2-chloromethyl group stands out due to the lability of its carbon-chlorine bond, which serves as a linchpin for a multitude of chemical transformations.

The reactivity of the C-Cl bond in 2-(chloromethyl)benzothiazole is significantly enhanced compared to a simple alkyl chloride like benzyl chloride. This heightened reactivity is a direct consequence of the electronic properties of the benzothiazole ring itself. The thiazole portion of the ring system, particularly the imine (-N=C-) functionality, exerts a potent electron-withdrawing effect. This effect stabilizes the transition state of nucleophilic substitution reactions, thereby facilitating the displacement of the chloride leaving group.

The Primary Reactive Pathway: Nucleophilic Substitution

The principal mode of reactivity for the 2-chloromethyl group is nucleophilic substitution (S_N). This pathway allows for the straightforward introduction of a wide variety of functional groups by reacting 2-(chloromethyl)benzothiazole with diverse nucleophiles. The reaction typically proceeds via an S_N2 mechanism, although the exact nature can be influenced by reaction conditions.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic methylene carbon, leading to the displacement of the chloride ion. This process is often facilitated by a non-nucleophilic base to neutralize the generated HCl or deprotonate a protic nucleophile.

Figure 1: Generalized S_N2 mechanism for the reaction of 2-(chloromethyl)benzothiazole with a nucleophile (Nu⁻).

Reactivity with Oxygen Nucleophiles

The reaction with O-nucleophiles, such as phenols and alcohols, provides a direct route to the synthesis of aryl and alkyl ethers, which are common motifs in drug molecules. These reactions are typically conducted in the presence of a mild base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Table 1: Representative Conditions for O-Alkylation

NucleophileBaseSolventTemperatureYield (%)
4-MethoxyphenolK₂CO₃Acetonitrile80 °C>90%
EthanolNaHTHF25 °C~85%
PhenolCs₂CO₃DMF50 °C>95%
Reactivity with Nitrogen and Sulfur Nucleophiles

Nitrogen and sulfur nucleophiles are particularly important in medicinal chemistry for forging carbon-nitrogen and carbon-sulfur bonds. Primary and secondary amines, anilines, and various nitrogen-containing heterocycles react readily with 2-(chloromethyl)benzothiazole to yield the corresponding substituted amines. Similarly, thiols and thiophenols are excellent nucleophiles for this substrate, leading to the formation of thioethers.

These reactions are foundational for creating libraries of compounds for structure-activity relationship (SAR) studies. The choice of base is critical; an inorganic base like potassium carbonate is often preferred as it is non-nucleophilic and easily removed during workup.

Foundational Protocol: Synthesis of 2-(Chloromethyl)benzothiazole

A reliable synthesis of the starting material is paramount. 2-(Chloromethyl)benzothiazole is most commonly prepared from 2-mercaptoaniline and chloroacetic acid, followed by a chlorination step. A widely adopted and robust method involves the use of thionyl chloride (SOCl₂).

Step-by-Step Experimental Protocol
  • Cyclization: To a solution of 2-mercaptoaniline (1.0 eq) in a suitable solvent like ethanol, add chloroacetic acid (1.05 eq).

  • Heating: Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material, forming 2-benzothiazolyl-acetic acid.

  • Isolation: Cool the reaction mixture, and the intermediate product often precipitates. Isolate it by filtration.

  • Chlorination: Suspend the dried intermediate in an excess of thionyl chloride (SOCl₂).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF), which acts as a Vilsmeier-Haack catalyst.

  • Reaction: Heat the mixture gently (e.g., to 60-70 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Workup: Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-(chloromethyl)benzothiazole.

Synthesis_Workflow start 2-Mercaptoaniline + Chloroacetic Acid reflux Reflux in Ethanol start->reflux intermediate Isolate Intermediate: 2-Benzothiazolyl-acetic acid reflux->intermediate chlorination Suspend in SOCl₂ + cat. DMF intermediate->chlorination product_crude Quench & Extract Crude Product chlorination->product_crude purify Column Chromatography or Recrystallization product_crude->purify product_final Pure 2-(Chloromethyl)benzothiazole purify->product_final

Figure 2: Standard experimental workflow for the synthesis of 2-(chloromethyl)benzothiazole.

Critical Parameters Influencing Reactivity

The success of nucleophilic substitution on the 2-chloromethyl benzothiazole core is highly dependent on the careful selection of reaction parameters. Understanding these factors is key to optimizing yields and minimizing side reactions.

Solvent Choice

The solvent plays a crucial role in stabilizing intermediates and transition states.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These are generally the solvents of choice. They are capable of solvating the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive. This typically accelerates the rate of S_N2 reactions.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction rate.

Base Selection

The base is typically required to deprotonate the nucleophile or to act as an acid scavenger.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are ideal for most applications. They are non-nucleophilic, inexpensive, and easily removed. Cesium carbonate is often more effective due to the higher solubility of its salts and the "cesium effect," but it is more expensive.

  • Stronger Bases (NaH, KHMDS): These are used for weakly acidic nucleophiles like simple alcohols but can promote side reactions if not used carefully.

Temperature

As with most chemical reactions, temperature influences the reaction rate. For most nucleophiles, reactions are conducted between room temperature and 80 °C. Higher temperatures can sometimes lead to the formation of undesired byproducts, including potential quaternization of the benzothiazole nitrogen.

Influencing_Factors center Reaction Outcome (Yield & Purity) sub_node Substituents on Benzothiazole Ring sub_node->center solv_node Solvent Polarity (Aprotic vs. Protic) solv_node->center base_node Base Strength & Nucleophilicity base_node->center temp_node Temperature temp_node->center nuc_node Nucleophile (Sterics & Basicity) nuc_node->center

Figure 3: Key experimental parameters influencing the outcome of nucleophilic substitution reactions.

Conclusion and Future Outlook

The 2-chloromethyl benzothiazole moiety is a powerful and reliable electrophile for building molecular complexity. Its predictable reactivity, primarily through nucleophilic substitution, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of the electronic factors that govern its reactivity, coupled with the rational selection of solvents, bases, and temperature, allows for the efficient and high-yielding synthesis of diverse chemical libraries. Future work in this area will likely focus on expanding the scope of compatible nucleophiles and developing catalytic, enantioselective methods for these transformations, further cementing the role of the benzothiazole scaffold in modern synthetic chemistry.

References

  • Gouda, M. A., et al. (2014). Synthesis and reactions of 2-(chloromethyl)-1,3-benzothiazole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ayati, A., et al. (2015). Benzothiazole in Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

A Technical Guide to the Electrophilic Aromatic Substitution of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The reactivity of this substrate is governed by a complex interplay of electronic effects from its constituent parts: the electron-withdrawing thiazole ring, the powerfully deactivating trifluoromethyl group at the C5 position, and the chloromethyl group at the C2 position. This document synthesizes theoretical principles with practical insights to predict the regiochemical outcome of EAS reactions. Our analysis concludes that the substrate is strongly deactivated towards electrophilic attack. The trifluoromethyl group at C5 is the dominant directing influence, rendering the C7 position the only viable site for substitution under forcing reaction conditions. Friedel-Crafts reactions are predicted to be unsuccessful due to the profound deactivation of the aromatic ring. This guide offers detailed experimental protocols for nitration and halogenation, providing researchers with a predictive framework and actionable methodologies for the synthetic manipulation of this versatile scaffold.

Introduction

The benzothiazole scaffold is a "privileged" heterocyclic motif, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] The molecule this compound is a particularly valuable intermediate.[2][3] It combines the benzothiazole core with two synthetically versatile functional groups: a reactive chloromethyl group at the C2 position, suitable for nucleophilic displacement, and a trifluoromethyl group at the C5 position, a common bioisostere for a methyl group that can enhance metabolic stability and binding affinity.

Understanding the electrophilic aromatic substitution (EAS) pathways for this molecule is critical for creating diverse libraries of novel compounds. However, predicting the site of electrophilic attack is not trivial. The reaction's regioselectivity and rate are dictated by the cumulative electronic influence of the fused thiazole ring and the two powerful substituents on the benzene moiety. This guide aims to deconstruct these influences to provide a clear and predictive model of reactivity.

Theoretical Framework: Deconstructing the Directing Effects

Electrophilic aromatic substitution is fundamentally an attack of an electron-deficient species (the electrophile) on the electron-rich π-system of the aromatic ring.[4] The substituents already present on the ring determine which positions are most electron-rich and how readily the ring will react.

The Benzothiazole Core

The benzothiazole system consists of a benzene ring fused to a thiazole ring. The thiazole portion is inherently electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.[5] Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, Friedel-Crafts), the nitrogen atom of the thiazole ring can be protonated or coordinate to a Lewis acid, drastically increasing its electron-withdrawing effect and further deactivating the entire ring system.

The 5-(Trifluoromethyl) Group: The Dominant Director

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6] Its effect is primarily due to the strong, negative inductive effect (-I) of the three highly electronegative fluorine atoms.[7][8]

  • Deactivating Nature: The -CF3 group strongly withdraws electron density from the aromatic ring, making it a poor nucleophile and thus highly deactivated towards electrophilic attack.[9]

  • Meta-Directing Influence: This strong inductive withdrawal destabilizes the cationic Wheland intermediate (σ-complex) formed during the reaction. The destabilization is most pronounced when the positive charge is located on the carbon atom directly attached to the -CF3 group or at the ortho and para positions. The meta position is the least destabilized, making it the favored site of attack.[8][10]

For this compound, the -CF3 group at C5 will therefore strongly direct incoming electrophiles to its meta positions: C4 and C7.

The 2-(Chloromethyl) Group

The chloromethyl (-CH2Cl) group is located on the thiazole portion of the molecule, not directly on the benzene ring. Its electronic influence on the benzene ring is therefore indirect and primarily inductive. The electronegative chlorine atom withdraws electron density, contributing to the overall deactivation of the heterocyclic system. Unlike groups directly attached to the benzene ring, it does not exert a direct resonance or directing effect on the available C4, C6, and C7 positions.

Synthesis of Effects & Regioselectivity Prediction

Combining these factors allows for a robust prediction of reactivity:

  • Overall Reactivity: The system is heavily deactivated due to the cumulative electron-withdrawing effects of the thiazole ring, the C5-trifluoromethyl group, and the C2-chloromethyl group. Therefore, forcing reaction conditions (e.g., strong acids, elevated temperatures) will be necessary to achieve any substitution.

  • Dominant Director: The -CF3 group at C5 is the most powerful directing group influencing the benzene ring.

  • Positional Analysis:

    • C4: This position is ortho to the -CF3 group and adjacent to the deactivating thiazole nitrogen. It is strongly deactivated.

    • C6: This position is para to the -CF3 group. It is also strongly deactivated.

    • C7: This position is meta to the -CF3 group. While the entire ring is deactivated, this position is the least deactivated and is the electronically favored site for electrophilic attack.

Caption: Predicted regioselectivity of electrophilic attack.

Key Electrophilic Substitution Protocols

General Considerations

Due to the strongly deactivated nature of the substrate, all procedures require careful handling of aggressive reagents and potentially elevated temperatures. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The chloromethyl group may be susceptible to hydrolysis or side reactions under strongly acidic or heated conditions, and reaction times should be optimized to maximize yield of the desired product while minimizing degradation.

Nitration at the C7 Position
  • Causality and Experimental Choice: To overcome the high activation barrier of the deactivated ring, a potent nitrating agent is required. The classic mixed acid system of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO2+), which is necessary for the reaction to proceed. The temperature is kept low initially to control the exothermic reaction and then raised cautiously to drive the reaction to completion.

  • Detailed Step-by-Step Protocol:

    • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H2SO4, 5 mL) and cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add this compound (1.0 g, 3.97 mmol) to the cold sulfuric acid with stirring. Ensure it dissolves completely.

    • From the dropping funnel, add fuming nitric acid (HNO3, 0.5 mL, ~12 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes.

    • Slowly warm the mixture to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (~50 g) with vigorous stirring.

    • A precipitate of the crude product, 2-(chloromethyl)-7-nitro-5-(trifluoromethyl)benzo[d]thiazole, should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Nitration_Workflow sub sub Start Start: Substrate in Flask Reagents Reagents: 1. Cool H2SO4 2. Add Substrate 3. Add fuming HNO3 Reaction Reaction: 1. Stir at 0-5°C 2. Warm & Heat to 50-60°C (Monitor by TLC/LC-MS) Reagents->Reaction Exothermic Control Temp Workup Workup: 1. Quench on Ice 2. Filter Solid 3. Wash with H2O Reaction->Workup Product Purification: Recrystallize from Ethanol Workup->Product Crude Solid End Final Product: 7-Nitro Derivative Product->End

Caption: Experimental workflow for the nitration of the title compound.

Halogenation (Bromination) at the C7 Position
  • Causality and Experimental Choice: Direct reaction with bromine is insufficient for this deactivated ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr3), is required to polarize the Br-Br bond, creating a much stronger "Br+" electrophile. Anhydrous conditions are critical as water would deactivate the catalyst.

  • Detailed Step-by-Step Protocol:

    • To a dry, three-necked flask fitted with a magnetic stirrer, reflux condenser, and a dropping funnel (all protected by drying tubes), add this compound (1.0 g, 3.97 mmol) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane or carbon tetrachloride, 10 mL).

    • Add anhydrous iron(III) bromide (FeBr3, ~50 mg, catalytic amount) to the mixture.

    • From the dropping funnel, add a solution of bromine (Br2, 0.22 mL, 4.2 mmol) in the same solvent (5 mL) dropwise at room temperature over 20 minutes. HBr gas will be evolved.

    • After the addition, gently heat the mixture to 40-50 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO3) to quench the excess bromine (the red-brown color will disappear).

    • Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the desired 7-bromo-2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole.

Friedel-Crafts Alkylation and Acylation
  • Trustworthiness and Self-Validating Systems: A key aspect of scientific integrity is acknowledging the limitations of certain reactions. Friedel-Crafts reactions are classic examples of EAS but have well-defined constraints.[11]

  • Expert Analysis: These reactions are not recommended and are predicted to fail with this compound. The reasons are twofold:

    • Extreme Ring Deactivation: The presence of the strongly deactivating -CF3 group prevents the aromatic ring from being nucleophilic enough to attack the carbocation or acylium ion intermediates. This is a general rule for rings with strongly deactivating substituents.

    • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring. This adds a formal positive charge to the heterocyclic system, further deactivating the ring to the point of being completely unreactive.

Summary of Predicted Reactions

Reaction TypeReagentsPredicted OutcomeRationale
Nitration Fuming HNO₃ / H₂SO₄Selective substitution at C7 Strong electrophile required; C7 is the least deactivated position.
Halogenation Br₂ / FeBr₃Selective substitution at C7 Lewis acid catalyst needed; C7 is the electronically favored site.
Sulfonation Fuming H₂SO₄Likely substitution at C7 Requires forcing conditions; follows the same regiochemical principles.
Friedel-Crafts R-Cl / AlCl₃ or RCOCl / AlCl₃No Reaction Extreme ring deactivation and catalyst complexation with heteroatoms.

Conclusion

The electrophilic aromatic substitution of this compound presents a challenging but predictable synthetic problem. The molecule's reactivity is dominated by the powerful electron-withdrawing and meta-directing nature of the trifluoromethyl group located at the C5 position. This guide establishes that despite the presence of other functional groups, electrophilic attack will be highly regioselective, occurring at the C7 position. Due to the profound deactivation of the aromatic π-system, forcing conditions are a prerequisite for successful substitution in reactions such as nitration and halogenation. Conversely, Friedel-Crafts reactions are deemed unviable. This predictive framework provides a solid foundation for drug development professionals and synthetic chemists to efficiently design and execute synthetic routes for novel benzothiazole derivatives.

References

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  • Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... . [Link]

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  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction . ResearchGate. [Link]

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  • Guendouzi, A., et al. Application of Friedel-Crafts acylation of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone using SiO2-AlCl3 . REVUE ALGERIENNE DES SCIENCES. [Link]

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A Senior Application Scientist's Guide to Nucleophilic Substitution Reactions on 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-substituted benzothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] The introduction of a trifluoromethyl group imparts unique electronic properties and enhances metabolic stability and lipophilicity, making the 5-(trifluoromethyl)benzo[d]thiazole moiety particularly valuable in drug design. This guide provides an in-depth technical exploration of nucleophilic substitution reactions on 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, a versatile electrophilic hub for the synthesis of diverse molecular libraries. We will dissect the substrate's reactivity, explore mechanistic nuances, detail field-proven experimental protocols, and discuss the downstream applications of the resulting compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

The Core Substrate: Understanding Reactivity

The reactivity of this compound is governed by the interplay of its structural features. The chloromethyl group at the C2 position serves as the primary electrophilic site. Its reactivity is significantly enhanced compared to a simple alkyl chloride due to the electronic nature of the benzothiazole ring, making it analogous to a benzylic halide.

  • Activation at C2: The carbon of the chloromethyl group is directly attached to the electron-deficient C2 carbon of the benzothiazole ring. The imine-like nitrogen atom in the thiazole ring acts as an electron sink, stabilizing the transition state of a nucleophilic attack.

  • Influence of the Trifluoromethyl Group: The -CF₃ group at the C5 position is a potent electron-withdrawing group. Through the aromatic system, it further reduces electron density on the benzothiazole ring, thereby increasing the electrophilicity of the C2-chloromethyl carbon.

  • The Leaving Group: The chloride ion is an excellent leaving group, readily displaced by a wide range of nucleophiles under mild conditions.

This combination of features makes this compound an ideal substrate for Sₙ2-type reactions, characterized by high reactivity and predictable outcomes.

Table 1: Physicochemical Properties of the Substrate

PropertyValue
Molecular Formula C₉H₅ClF₃NS
Molecular Weight 251.66 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents (DCM, DMF, Acetone, Acetonitrile)
Reactivity Class Activated Alkyl Halide / Electrophile

Mechanistic Pathways: A Deeper Dive

While the substrate is a primary halide, its enhanced reactivity invites consideration of both Sₙ1 and Sₙ2 pathways. The operative mechanism is ultimately dictated by the specific reaction conditions—namely, the nucleophile's strength, solvent polarity, and temperature.[3]

G sub This compound prod 2-(Substituted-methyl)-5-(trifluoromethyl)benzo[d]thiazole sub->prod + Nu-H nuc Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nuc->prod hcl HCl or [Base-H]⁺Cl⁻ prod->hcl Byproduct base Base (e.g., K₂CO₃, Et₃N) base->sub Conditions

Caption: General reaction pathway for nucleophilic substitution.

The Predominant Sₙ2 Pathway

For the majority of applications with moderately to strongly basic nucleophiles (amines, thiols), the Sₙ2 mechanism is dominant.

  • Causality: This pathway is favored because the primary carbon of the chloromethyl group is sterically accessible. Strong nucleophiles readily attack this carbon in a single, concerted step, displacing the chloride leaving group. Polar aprotic solvents like DMF, acetonitrile, or acetone are ideal as they solvate the cation of the base but do not excessively shield the nucleophile, promoting a high reaction rate.

The Potential Sₙ1 Contribution

Under conditions that favor carbocation formation (e.g., with weak nucleophiles like water or alcohols in a polar protic solvent), an Sₙ1-like mechanism can contribute.

  • Causality: The incipient primary carbocation is significantly stabilized by resonance with the adjacent benzothiazole ring system. While less common, this pathway cannot be entirely discounted, especially if solvolysis is a potential side reaction.

G

Caption: Comparison of concerted (Sₙ2) and stepwise (Sₙ1) mechanisms.

Scope of Nucleophiles & Reaction Conditions

The versatility of the substrate allows for reactions with a broad spectrum of nucleophiles, making it a powerful tool for generating chemical diversity.

N-Nucleophiles (Amines, Anilines, Heterocycles)

This is the most common class of reaction, pivotal for constructing amide bond isosteres and accessing key pharmacophores.[4][5]

  • Insight: The reactions are typically run in polar aprotic solvents like acetonitrile or DMF. An inorganic base like potassium carbonate (K₂CO₃) is often used for primary and secondary amines to neutralize the HCl byproduct. For less reactive anilines, a stronger base or higher temperatures may be necessary. Triethylamine (Et₃N) is a common choice as an organic base that also acts as an acid scavenger.

S-Nucleophiles (Thiols, Thiophenols)

Thiols are excellent nucleophiles and react rapidly and cleanly with the substrate.[6]

  • Insight: These reactions often proceed to completion at room temperature. The corresponding thiolate, pre-formed with a base like sodium hydride (NaH) or generated in situ with K₂CO₃, is highly reactive. The resulting thioether linkage is a valuable functional group in many biologically active molecules.[7]

O-Nucleophiles (Alcohols, Phenols)

Alcohols and phenols are weaker nucleophiles than amines or thiols and generally require more forcing conditions.[8]

  • Insight: To achieve efficient conversion, the corresponding alkoxide or phenoxide must be generated using a suitable base. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a reliable choice. For phenols, the milder base K₂CO₃ in acetone or acetonitrile at reflux is often sufficient.[8] Phase-transfer catalysis can also be an effective strategy to enhance reactivity.

Table 2: Representative Reaction Conditions for Nucleophilic Substitution

Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical Yield (%)
Primary Amine BenzylamineK₂CO₃ (2.0 eq)Acetonitrile60 °C85-95
Secondary Amine PiperidineK₂CO₃ (2.0 eq)DMF25-50 °C90-98
Aromatic Amine AnilineEt₃N (1.5 eq)TolueneReflux70-85
Thiol EthanethiolNaH (1.1 eq)THF0-25 °C>95
Thiophenol ThiophenolK₂CO₃ (2.0 eq)AcetoneReflux88-96
Phenol PhenolK₂CO₃ (2.0 eq)AcetonitrileReflux80-90
Alcohol Benzyl AlcoholNaH (1.2 eq)THF25-60 °C65-80

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, incorporating in-process checks that validate the reaction's progress and outcome.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile
  • 1. Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • 2. Solvent & Base Addition: Add anhydrous acetonitrile (or DMF, approx. 0.1 M concentration relative to the substrate) followed by finely ground potassium carbonate (2.0 eq).

  • 3. Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq) dropwise via syringe at room temperature.

  • 4. Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.

  • 5. In-Process Validation (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. The reaction is complete when the starting material is no longer visible by TLC (usually 2-6 hours).

  • 6. Work-up: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • 7. Purification: Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reaction with a Thiol Nucleophile
  • 1. Thiolate Generation (Optional but Recommended): In a separate flame-dried flask, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Cool to 0 °C and add the thiol (1.05 eq) dropwise. Allow the mixture to stir for 20 minutes at 0 °C.

  • 2. Substrate Addition: In another flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • 3. Reaction Execution: Transfer the thiolate solution from step 1 to the substrate solution via cannula at 0 °C. Allow the reaction to warm to room temperature and stir.

  • 4. In-Process Validation (Reaction Monitoring): Monitor by TLC. These reactions are often complete within 1-2 hours.

  • 5. Work-up & Purification: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purification is typically achieved via column chromatography.

G A 1. Setup (Flask, Stirrer, N₂) B 2. Add Reagents (Substrate, Base, Solvent) A->B C 3. Add Nucleophile B->C D 4. Heat & Stir C->D E 5. Monitor by TLC D->E F Reaction Complete? E->F F->D No G 6. Work-up (Quench, Extract, Dry) F->G Yes H 7. Purify (Chromatography/Recrystallization) G->H I 8. Characterize (NMR, MS) H->I

Caption: A typical workflow for synthesis, purification, and analysis.

Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest in drug discovery due to the established biological activities of the 2-substituted benzothiazole scaffold.[1][8]

  • Anticancer Agents: Many 2-substituted benzothiazoles, particularly 2-aryl and 2-amino derivatives, exhibit potent antiproliferative activity against various cancer cell lines, including lung, breast, and pancreatic cancer.[9][10][11] The products from these reactions are ideal candidates for screening in oncology programs.

  • Antimicrobial Agents: The benzothiazole nucleus is a key component of compounds with antibacterial and antifungal properties.[12][13]

  • Kinase Inhibitors: The ability to easily introduce various amine-containing heterocycles makes this substrate valuable for synthesizing libraries targeting protein kinases, a critical class of enzymes in cell signaling and disease.[10]

  • CNS-Active Agents: Certain benzothiazole derivatives, such as Riluzole, are used to treat neurological conditions, highlighting the potential of this scaffold in neuroscience drug discovery.[14]

Conclusion

This compound stands out as a highly reactive and versatile electrophile for the synthesis of diverse libraries of drug-like molecules. Its predictable reactivity, primarily via the Sₙ2 pathway, allows for the straightforward introduction of a wide range of nitrogen, sulfur, and oxygen nucleophiles. The robust and scalable protocols detailed herein provide a solid foundation for researchers to efficiently generate novel chemical entities. The proven importance of the resulting 2-(substituted-methyl)benzothiazole core in medicinal chemistry ensures that this building block will continue to be a valuable asset in the ongoing quest for new therapeutic agents.

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Introduction: The Strategic Union of Fluorine and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Trifluoromethylated Benzothiazoles

In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[1][2][3] Its rigid, bicyclic structure provides a versatile template for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][4][5] When this scaffold is augmented with a trifluoromethyl (CF3) group, the resulting derivatives often exhibit enhanced therapeutic potential.

The trifluoromethyl group is a powerful tool in drug design, primarily due to its unique electronic properties and steric profile.[6] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] The strategic incorporation of a CF3 group can block metabolic hotspots, increase the half-life of a compound, and ultimately enhance its overall efficacy.[6] This guide provides a technical overview of the significant biological activities demonstrated by trifluoromethylated benzothiazoles, focusing on their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity of Trifluoromethylated Benzothiazoles

The development of novel anticancer agents is a primary focus of research into trifluoromethylated benzothiazoles. These compounds have demonstrated potent activity against a range of cancer cell lines, often operating through mechanisms distinct from traditional chemotherapeutics.[8]

Mechanisms of Antitumor Action

Trifluoromethylated benzothiazoles exert their anticancer effects through several sophisticated mechanisms, including targeted enzyme inhibition and metabolic activation leading to DNA damage.

  • Protein Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Certain trifluoromethylated benzothiazoles have been identified as potent inhibitors of these enzymes. For instance, derivatives have been developed as inhibitors of Aurora kinases and Rho-associated kinase (ROCK-II), both of which are crucial for cell cycle progression and proliferation.[9][10] By blocking the active site of these kinases, the compounds disrupt the downstream signaling cascades that promote tumor growth.[11]

  • Metabolic Activation and DNA Adduct Formation: A particularly innovative mechanism is employed by the experimental agent Phortress (5F-203), a fluorinated benzothiazole. This compound acts as a prodrug, undergoing metabolic activation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.[8] This biotransformation generates reactive electrophilic species that covalently bind to tumor cell DNA, forming DNA adducts.[8][12] The resulting DNA damage triggers cell cycle arrest and apoptosis, leading to selective cancer cell death.[8][12]

Below is a diagram illustrating the metabolic activation pathway of a benzothiazole-based anticancer agent.

Metabolic_Activation_Pathway cluster_0 Cellular Environment Prodrug Trifluoromethylated Benzothiazole (Prodrug) CYP1A1 CYP1A1 Enzyme (Tumor Specific) Prodrug->CYP1A1 Enters Cell ActiveMetabolite Reactive Electrophilic Metabolite CYP1A1->ActiveMetabolite Bioactivation DNA Tumor DNA ActiveMetabolite->DNA Covalent Binding Adduct DNA Adducts DNA->Adduct Formation Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Triggers

Caption: Metabolic activation of a trifluoromethylated benzothiazole prodrug.

Quantitative Assessment of Anticancer Potency

The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Lower values indicate higher potency.

Compound ClassCancer Cell LineActivity (GI50 / IC50)Reference
N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureasPC-3 (Prostate)logGI50 -7.10[13]
SNB-75 (CNS)logGI50 -5.84[13]
3,5-bis-trifluoromethylphenylurea benzothiazoleACHN (Renal)Potent Inhibition[4][14]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)IC50 = 24.4 µM[15]
HaCaT (Normal)IC50 = 33.5 µM[15]
5-methyl-9-trifluoromethyl-12H-quino[3,4-b][16][17]benzothiazinium chlorideBxPC-3 (Pancreatic)IC50 = 0.051 µM[18]
WI38 (Normal)IC50 = 0.36 µM[18]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the cytotoxic potential of novel compounds.[19][20] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan precipitate.[19] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549) during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the trifluoromethylated benzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Causality Check: Include essential controls: an "untreated control" (cells in fresh medium only) representing 100% viability and a "vehicle control" (cells treated with the highest concentration of the solvent) to ensure the solvent itself is not cytotoxic.[19]

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[19]

    • Carefully aspirate the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24h) for Adhesion seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat controls Include Vehicle & Untreated Controls treat->controls incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data: % Viability & IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity

Trifluoromethylated benzothiazoles have also emerged as promising candidates in the fight against microbial infections, demonstrating activity against a spectrum of bacteria and fungi.[21][22]

Mechanism of Antimicrobial Action

The antibacterial effects of these compounds are often attributed to the inhibition of essential bacterial enzymes that are absent in mammals, providing a basis for selective toxicity. Key targets include:

  • DNA Gyrase: This enzyme is crucial for bacterial DNA replication and repair. Inhibition leads to the cessation of cell division and eventual cell death.[23]

  • Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, which is essential for bacterial survival.[22]

  • Other Enzymes: Various other enzymes like peptide deformylase and dihydrofolate reductase have also been identified as targets.[23][24]

Quantitative Assessment of Antimicrobial Potency

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents visible growth of a microorganism.[25][26]

Compound ClassMicroorganismActivity (MIC)Reference
Benzothiazole Sulfonamide Derivative (16c)S. aureus0.025 mM[22]
Benzothiazole-Isatin Derivative (41c)E. coli3.1 µg/mL[23]
P. aeruginosa6.2 µg/mL[23]
α-Trifluoromethylated Tertiary Alcohol (3cd)R. solani (Fungus)10.9 µg/mL[21]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[25][27] It allows for the simultaneous testing of multiple concentrations.

Methodology:

  • Preparation of Antimicrobial Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the stock solution of the trifluoromethylated benzothiazole (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard), which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • After incubation, examine the plate for visible turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[26] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 3: Neuroprotective and Other Activities

Beyond cancer and microbial infections, trifluoromethylated benzothiazoles have shown promise in the complex field of neurodegenerative diseases.

The most prominent example is Riluzole (2-amino-6-trifluoromethoxy benzothiazole), an FDA-approved drug for treating amyotrophic lateral sclerosis (ALS).[28] Riluzole's neuroprotective effects are thought to stem from its ability to block voltage-gated sodium channels and inhibit glutamate release, thereby reducing excitotoxicity, a key factor in neuronal damage.[29][30] Its potential is also being explored for other conditions like Alzheimer's disease.[5][30] Other research has pointed to the neuroprotective effects of trifluoromethylated compounds in models of ischemic brain injury, where they can suppress microglial activation and inflammation.[31]

Conclusion and Future Outlook

The strategic combination of the benzothiazole scaffold with the trifluoromethyl group has yielded a class of molecules with potent and diverse biological activities. As anticancer agents, they demonstrate efficacy through both targeted inhibition and unique metabolic activation pathways. As antimicrobial agents, they inhibit essential bacterial and fungal enzymes. Furthermore, their demonstrated neuroprotective effects, exemplified by Riluzole, open avenues for treating debilitating neurological disorders.

The future of this chemical class lies in refining their selectivity and potency. Structure-activity relationship (SAR) studies will continue to guide the synthesis of next-generation derivatives with improved pharmacokinetic profiles and reduced off-target effects. As our understanding of the molecular drivers of disease deepens, trifluoromethylated benzothiazoles will undoubtedly remain a highly valuable and "privileged" scaffold in the quest for novel therapeutics.

References

  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: NIH URL: [Link]

  • Title: Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas Source: PubMed URL: [Link]

  • Title: Basic protocol to assess preclinical anticancer activity. It can be... Source: ResearchGate URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH URL: [Link]

  • Title: Benzothiazole derivatives as anticancer agents Source: PubMed Central URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL: [Link]

  • Title: Full article: Benzothiazole derivatives as anticancer agents Source: Taylor & Francis Online URL: [Link]

  • Title: Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice Source: PubMed URL: [Link]

  • Title: Antimicrobial Susceptibility Test Kits Source: Creative Diagnostics URL: [Link]

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  • Title: Practical Guide to DOT Language (Graphviz) for Developers and Analysts Source: Daniele Teti URL: [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Crop Protection

The benzothiazole moiety is a cornerstone in the development of contemporary agrochemicals, particularly fungicides.[1][2] Its rigid, bicyclic structure and the presence of heteroatoms provide a stable yet reactive framework for creating molecules with high biological potency. Within this class of compounds, 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole has emerged as a pivotal intermediate for the synthesis of next-generation fungicides. The strategic incorporation of a trifluoromethyl group at the 5-position significantly enhances the lipophilicity and metabolic stability of the resulting agrochemical, often leading to improved systemic movement within the plant and a stronger binding affinity to the target enzyme.[3] The highly reactive chloromethyl group at the 2-position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution, allowing for the fine-tuning of the molecule's biological activity spectrum and physicochemical properties.

These application notes provide a comprehensive guide for researchers and synthetic chemists on the effective utilization of this compound in the synthesis of potential fungicidal agents. We will delve into the underlying chemical principles, provide a detailed synthetic protocol for a representative derivative, and discuss the rationale behind the experimental design.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. The electron-withdrawing nature of the trifluoromethyl group and the benzothiazole ring system makes the methylene protons of the chloromethyl group acidic and the carbon atom highly electrophilic. This renders the chlorine atom an excellent leaving group, predisposing the molecule to facile nucleophilic substitution reactions (SN2).

PropertyValue
Molecular Formula C₉H₅ClF₃NS
Molecular Weight 251.66 g/mol
Appearance Off-white to light yellow solid
Melting Point 52-54 °C
Key Reactive Site Chloromethyl group at the 2-position

The reactivity of the chloromethyl group can be harnessed to react with a diverse range of nucleophiles, including:

  • Phenoxides: To form ether linkages, leading to compounds with potential activity against a broad spectrum of fungal pathogens.

  • Thiophenoxides: To create thioether bonds, a common motif in many bioactive molecules.

  • Amines: To generate secondary or tertiary amines, introducing basic centers that can influence solubility and target interaction.

  • Carboxylates: To form ester linkages, which can act as prodrugs in certain applications.

Synthetic Workflow: From Intermediate to Potential Fungicide

The following workflow outlines the general strategy for synthesizing novel fungicidal candidates from this compound. The core of this strategy is a nucleophilic substitution reaction.

Synthetic Workflow Start This compound Reaction Nucleophilic Substitution (S N 2) Start->Reaction Nucleophile Selected Nucleophile (e.g., Substituted Phenol) Nucleophile->Reaction Product 2-(Substituted-phenoxymethyl)-5-(trifluoromethyl)benzo[d]thiazole Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Analysis Structural Characterization (NMR, MS, IR) Purification->Analysis Bioassay Fungicidal Activity Screening Analysis->Bioassay Final Lead Compound Candidate Bioassay->Final

Caption: General workflow for the synthesis and evaluation of fungicidal candidates.

Detailed Protocol: Synthesis of 2-((4-chlorophenoxy)methyl)-5-(trifluoromethyl)benzo[d]thiazole

This protocol details the synthesis of a representative potential fungicide via the reaction of this compound with a substituted phenol. The choice of 4-chlorophenol as the nucleophile is based on structure-activity relationship studies of similar fungicidal compounds, where halogen substitution on a terminal phenyl ring often enhances efficacy.

Materials and Reagents:
  • This compound (98% purity)

  • 4-Chlorophenol (99% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Reaction Scheme:

Reaction_Scheme reactant1 This compound reagents K₂CO₃, Acetone Reflux reactant1->reagents reactant2 4-Chlorophenol reactant2->reagents product 2-((4-chlorophenoxy)methyl)-5-(trifluoromethyl)benzo[d]thiazole reagents->product

Caption: Synthesis of a potential benzothiazole fungicide.

Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.52 g, 10 mmol), 4-chlorophenol (1.41 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 25 mL of 1M sodium hydroxide solution, followed by 2 x 25 mL of water, and finally with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) to yield the pure 2-((4-chlorophenoxy)methyl)-5-(trifluoromethyl)benzo[d]thiazole as a white to off-white solid.

Expected Results and Characterization:
ParameterExpected Outcome
Yield 80-90%
Appearance White to off-white crystalline solid
¹H NMR Peaks corresponding to the aromatic protons of both the benzothiazole and chlorophenyl rings, and a characteristic singlet for the methylene protons.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product.

Mechanism of Action and Structure-Activity Relationship (SAR) Insights

Many benzothiazole-based fungicides act by inhibiting specific enzymes in the fungal pathogen, such as those involved in ergosterol biosynthesis or cellular respiration.[4] The trifluoromethyl group is known to enhance the binding of small molecules to protein active sites through favorable interactions. The nature of the substituent on the phenoxy ring can significantly impact the fungicidal activity. Electron-withdrawing groups, such as the chloro group in our example protocol, often increase the potency against a range of fungal species. This is attributed to alterations in the electronic properties of the molecule, which can influence its interaction with the target enzyme and its transport properties within the plant.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemical fungicides. Its well-defined reactivity allows for the systematic generation of libraries of compounds for biological screening. The protocol provided herein serves as a robust starting point for the exploration of new chemical space in the ongoing effort to develop more effective and environmentally benign crop protection solutions. Further derivatization, guided by computational modeling and empirical structure-activity relationship studies, will undoubtedly lead to the discovery of the next generation of benzothiazole-based agrochemicals.

References

  • Sarkar, S., Pasha, T. Y., Shivakumar, B., & Chimkode, R. (2008). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry, 24(2). [Link]

  • J. Huang, W. Chen, J. Liang, Q. Yan, Y. Fan, M. -W. Chen, Y. Peng, J. Org. Chem., 2021, 86, 14866-14882. [Link]

  • Waengdongbung, W., et al. (2017). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of Chemical and Pharmaceutical Research, 9(5), 235-239. [Link]

  • Abdel-rahman, H. M., et al. (2017). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 9(1), 164-177. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(18), 6681. [Link]

  • Obydennov, K. L., et al. (2021). Synthesis, Fungicidal Activity, and Molecular Docking of 2-Acylamino and 2-Thioacylamino Derivatives of 1H-benzo[d]imidazoles as Anti-Tubulin Agents. Journal of Agricultural and Food Chemistry, 69(40), 12048-12062. [Link]

  • Wang, M., et al. (2024). The use of (o-CF3PhO)3P as a simple coupling reagent enables a general and efficient synthesis of benzothiazoles and benzoxazoles from carboxylic acids with 2-aminobenzenethiols or 2-aminophenols. The Journal of Organic Chemistry, 89(25), 16542-16552. [Link]

  • Nguyen, T. T., et al. (2020). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731-1737. [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (2020). Organic & Biomolecular Chemistry, 18(27), 5146-5151. [Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2021). Molecules, 26(16), 4983. [Link]

  • One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. (2019). RSC Advances, 9(52), 30421-30429. [Link]

  • CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel[1][5][6]-Triazolo-[3,4-b][5][6][7]-thiadiazoles. (2023). Journal of Agricultural and Food Chemistry, 71(39), 14125-14136. [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2019). Journal of Heterocyclic Chemistry, 56(8), 2314-2322. [Link]

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Application Notes and Protocols for the N-alkylation of Amines using 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole moiety is a privileged heterocyclic system, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design.[1][3] N-alkylation of amines with benzothiazole-containing electrophiles, such as 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, is a critical synthetic transformation for generating novel molecular entities. This modification can significantly enhance a compound's biological activity, selectivity, and pharmacokinetic profile.[5] The introduction of the trifluoromethyl group at the 5-position is particularly noteworthy, as this substituent can improve metabolic stability and receptor binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of various amines using this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies.

Mechanistic Rationale: A Nucleophilic Substitution Approach

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is preferred to avoid competition with the amine nucleophile.[6] The solvent should be able to dissolve the reactants and facilitate the SN2 transition state, which is often polar. Polar aprotic solvents are generally favored as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus enhancing its reactivity.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

workflow reagent_prep Reagent Preparation: - Amine (1.0 equiv.) - this compound (1.1 equiv.) - Base (e.g., K2CO3, 2.0 equiv.) - Anhydrous Solvent (e.g., DMF) reaction_setup Reaction Setup: - Combine reactants in a flame-dried flask under inert atmosphere (N2 or Ar). - Stir at specified temperature. reagent_prep->reaction_setup monitoring Reaction Monitoring: - Track progress via TLC or LC-MS until consumption of starting material. reaction_setup->monitoring workup Aqueous Workup: - Quench reaction with water. - Extract product with an organic solvent (e.g., Ethyl Acetate). monitoring->workup purification Purification: - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification characterization Product Characterization: - NMR, MS, etc. purification->characterization

Caption: General workflow for the N-alkylation protocol.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for different amine substrates.

Materials:

  • Amine (1.0 mmol, 1.0 equiv.)

  • This compound (1.1 mmol, 1.1 equiv.)[7][8]

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5-10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and the chosen base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask.

  • Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Optimization of Reaction Conditions

The success of the N-alkylation reaction is highly dependent on the choice of reagents and reaction parameters. The following table provides a starting point for optimization.

ParameterRecommendedRationale & Considerations
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NInorganic bases like K₂CO₃ and Cs₂CO₃ are effective and easy to remove.[9] Organic bases like DIPEA and Et₃N are suitable for more sensitive substrates. Stronger bases like NaH may be required for less nucleophilic amines but can lead to side reactions.[10]
Solvent DMF, MeCN, THF, DioxanePolar aprotic solvents like DMF and MeCN are generally preferred to facilitate the SN2 reaction.[11] THF and dioxane are also viable options.
Temperature 25-80 °CThe reaction temperature should be optimized based on the reactivity of the amine. Less nucleophilic amines may require heating to achieve a reasonable reaction rate.[12]
Stoichiometry 1.1 equiv. of alkylating agentA slight excess of the alkylating agent ensures complete consumption of the amine. For primary amines, careful control of stoichiometry is needed to minimize dialkylation.[10][12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no product formation Insufficiently reactive amine or alkylating agent.Increase the reaction temperature.[12] Consider using a more reactive alkylating agent (e.g., the corresponding bromide or iodide).
Ineffective base.Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a more soluble base (e.g., Cs₂CO₃).
Formation of multiple products (over-alkylation) For primary amines, the mono-alkylated product can react further.Use a larger excess of the amine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Side reactions Decomposition of reagents or solvent.Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere.

Data Presentation: Representative Substrate Scope

The following table illustrates the expected reactivity of various amine classes with this compound under the generalized protocol.

Amine SubstrateExpected ReactivityTypical ConditionsNotes
Primary Aliphatic Amines HighRoom Temperature, K₂CO₃, DMFProne to dialkylation. Use of excess amine is recommended.
Secondary Aliphatic Amines Moderate to HighRoom Temperature to 50 °C, K₂CO₃, DMFGenerally clean reactions.
Anilines (Aromatic Amines) Low to Moderate50-80 °C, Stronger base (e.g., NaH), DMFElectron-withdrawing groups on the aniline will decrease nucleophilicity and require more forcing conditions.
Heterocyclic Amines Variable25-80 °C, K₂CO₃ or DIPEA, MeCNReactivity depends on the nature of the heterocycle.

Logical Relationship Diagram

The interplay between key reaction parameters and the desired outcome is depicted in the following diagram.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Amine Amine (Nucleophilicity) Yield Yield Amine->Yield Selectivity Selectivity Amine->Selectivity ReactionRate ReactionRate Amine->ReactionRate AlkylatingAgent This compound (Electrophilicity) AlkylatingAgent->Yield Base Base (Strength & Solubility) Base->Yield Base->Selectivity Base->ReactionRate Solvent Solvent (Polarity) Solvent->Yield Solvent->ReactionRate Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->ReactionRate

Caption: Interdependence of reaction parameters and outcomes.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(2).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(2).
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). Benchchem.
  • N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. (n.d.).
  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). (2021). The Journal of Organic Chemistry.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.
  • Chapter 4: Synthesis, Properties, and Biological Applic
  • Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
  • 2-CHLORO-5-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE synthesis. (n.d.). ChemicalBook.
  • Synthesis of Benzo[6][13]thiazolo[2,3-c][1][2][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules, 27(4), 1432.

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • "optimization of reaction conditions for N-alkylation of carboxamides". (2025). Benchchem.
  • Optimization of the alkylation reaction. Reaction conditions were... (n.d.).
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing).
  • 2-(chloroMethyl)-5-(trifluoroMethyl)-Benzothiazole. (2025). ChemicalBook.
  • N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)
  • Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. (n.d.).
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025). Benchchem.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (n.d.).

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preparation of fluorescent dyes using 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Preparation of Fluorescent Dyes Using 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Audience: Researchers, scientists, and drug development professionals

A Modular Approach to Novel Fluorophore Synthesis: Leveraging the this compound Synthon

Introduction

The benzothiazole core is a privileged scaffold in the world of fluorescent molecules, prized for its rigid, planar structure and delocalized π-system which often leads to desirable photophysical properties like high quantum yields and large Stokes shifts.[1] The strategic introduction of a trifluoromethyl (-CF3) group at the 5-position serves as a powerful electronic modulator, often enhancing photostability and cell permeability while influencing the emission profile of the resulting dye. This guide introduces this compound as a highly versatile and reactive building block—a "synthon"—for the straightforward synthesis of novel fluorescent probes.

The key to this synthon's utility lies in its chloromethyl group. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles (phenols, anilines, thiols, etc.). This reactivity enables a modular and efficient approach to building diverse libraries of fluorescent dyes, where the benzothiazole unit serves as the core fluorophore and the appended nucleophile can be tailored to introduce specific functionalities, such as targeting moieties, environmentally sensitive groups, or recognition elements for bio-analytes.[2][3]

This document serves as a comprehensive guide for researchers, providing the core chemical principles, detailed, field-tested protocols, and safety guidelines for employing this powerful building block in the development of next-generation fluorescent tools for bioimaging, diagnostics, and materials science.[4][5][6]

The Core Chemistry: Mechanism of Action and Rationale

The primary transformation enabling the use of this compound as a synthetic hub is the bimolecular nucleophilic substitution (SN2) reaction. This reaction is a cornerstone of organic synthesis and offers a reliable method for forming new carbon-heteroatom bonds.

Mechanism: The reaction proceeds in a single, concerted step. A nucleophile (Nu:), which is an electron-rich species, attacks the electrophilic carbon atom of the chloromethyl group. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. A weak base is typically required to deprotonate the nucleophile (e.g., a phenol's hydroxyl group), significantly increasing its nucleophilicity and reaction rate.[7]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are ideal. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the nucleophile, leaving it "bare" and highly reactive. Using protic solvents (like ethanol or water) would diminish the nucleophile's strength and could lead to unwanted side reactions (solvolysis).

  • Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. These bases are strong enough to deprotonate common nucleophiles like phenols and thiols but are not nucleophilic themselves, preventing them from competing with the desired reagent.[7]

  • Temperature: While many reactions proceed efficiently at room temperature, gentle heating (40-80 °C) can be used to accelerate the reaction, especially for less reactive nucleophiles. This provides the necessary activation energy to overcome the reaction barrier without promoting decomposition.

This modular SN2 approach allows for the systematic modification of the benzothiazole fluorophore, enabling a rational design strategy for tuning its properties for specific applications.

Figure 1: General SN2 reaction for dye synthesis.

Critical Safety and Handling Precautions

Researchers must treat this compound and related alkylating agents with extreme caution. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar chloromethylated thiazoles and thiophenes indicate significant potential hazards.[8][9][10]

  • Hazard Profile: Assumed to be harmful if swallowed, toxic upon skin contact, and capable of causing severe skin burns and serious eye damage.[9][10] It is a lachrymator and respiratory irritant.

  • Mandatory Handling Procedures:

    • Engineering Controls: All manipulations, including weighing and solution preparation, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9] Ensure an eyewash station and safety shower are immediately accessible.[10]

    • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

      • Gloves: Impermeable gloves (e.g., nitrile) are required. Change them immediately if contamination occurs.[9]

      • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[11]

      • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

    • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, vials) and chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not release into the environment.[8]

    • First Aid:

      • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[10]

      • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]

      • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[11]

Experimental Protocols

The following protocols provide a validated starting point for synthesizing fluorescent dyes. Researchers are encouraged to adapt these general methods to their specific nucleophiles of interest.

Protocol 3.1: Synthesis of a Representative Naphthol-Benzothiazole Dye

This protocol details the synthesis of a dye by coupling the benzothiazole synthon with 2-naphthol, a common fluorescent scaffold fragment.

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Naphthol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M concentration relative to the limiting reagent).

  • Initiation: While stirring vigorously, add a solution of this compound (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile dropwise.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is complete upon the disappearance of the starting benzothiazole spot. If the reaction is slow, it can be gently heated to 50 °C.

  • Work-up:

    • Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the compound's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: General Conditions for Library Synthesis

This table provides recommended starting conditions for various classes of nucleophiles. Optimization may be required.

Nucleophile ClassRepresentative NucleophileRecommended BaseSolventTemp (°C)Typical Time (h)
Phenols (O-Nu) 4-MethoxyphenolK₂CO₃, Cs₂CO₃ACN, DMF25 - 602 - 12
Anilines (N-Nu) Aniline, MorpholineK₂CO₃, DIPEAACN, DMF40 - 806 - 24
Thiols (S-Nu) ThiophenolK₂CO₃ACN251 - 4
Carboxylates Sodium BenzoateNone (pre-formed salt)DMF60 - 9012 - 24

Characterization and Data Presentation

After successful synthesis and purification, the key step is to characterize the photophysical properties of the new dye.

Photophysical Measurement Protocol:

  • Prepare a stock solution of the purified dye in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.[2]

  • Create a dilute working solution (1-10 µM) in the desired spectroscopic solvent (e.g., PBS, Ethanol, Toluene).

  • UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Fluorescence Emission: Using an excitation wavelength corresponding to λabs, record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Data Analysis: Calculate the Stokes shift (λem - λabs). If a standard is available, the fluorescence quantum yield (Φ) can be determined using the comparative method.

Table 2: Template for Photophysical Data Summary
Dye ID / Structureλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
Example: Naphthol-BTDEthanol
Your Dye 1PBS
Your Dye 2Toluene

Synthesis and Characterization Workflow

The entire process, from initial reaction to final data analysis, follows a logical and systematic workflow. This ensures reproducibility and high-quality data generation.

workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase A 1. Reagent Preparation (Synthon, Nucleophile, Base) B 2. Reaction Setup (Anhydrous Solvent, Inert Atm.) A->B C 3. TLC Monitoring B->C D 4. Aqueous Work-up C->D Reaction Complete E 5. Column Chromatography D->E F 6. Purity Confirmation E->F G 7. Structural Characterization (NMR, HRMS) F->G Pure Compound H 8. Photophysical Measurement (Absorbance, Emission) G->H I 9. Data Summary & Reporting H->I

Figure 2: Complete workflow from synthesis to analysis.

References

  • BenchChem. (2025). Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection. BenchChem.
  • Li, S., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
  • AK Scientific, Inc. Safety Data Sheet: 2-Chloro-5-chloromethylthiazole. AK Scientific, Inc.
  • Apollo Scientific. SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
  • Various Authors. (2023). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives.
  • Kim, D., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
  • Georganics Ltd. (2011). Safety Data Sheet: 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Georganics Ltd.
  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.
  • Labochema. (2024).
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiophene. Fisher Scientific.
  • Chen, Y., et al. (2021). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications.
  • Wang, S., et al. (2023).
  • Lima, C. S. A., et al. (2022).
  • da Silva, F. C., et al. (2020). Design, synthesis and application of fluorescent 2,1,3-benzothiadiazole-triazole-linked biologically active lapachone derivatives.
  • Tian, Z. N., et al. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging.
  • Antaris, A. L., et al. (2016). Molecular Fluorophores for Deep-Tissue Bioimaging.

Sources

Application Notes & Protocols: 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[4][5][6] The biological significance of these molecules is often dictated by the nature and position of substituents on the benzothiazole core, with modifications at the C-2 position being particularly crucial for modulating activity.[1]

This guide focuses on 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole , a strategically designed building block for the synthesis of novel heterocyclic compounds. Its utility stems from two key structural features:

  • A Reactive Electrophilic Handle: The C-2 chloromethyl group (-CH₂Cl) serves as a potent electrophile. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This provides a reliable and versatile anchor point for introducing a wide array of functional groups and building other ring systems.

  • A Modulating Bioisostere: The C-5 trifluoromethyl group (-CF₃) is a critical modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This combination makes this compound an invaluable starting material for generating libraries of complex molecules for drug discovery and materials science.

Physicochemical Properties & Handling

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 110704-50-2[7][8]
Molecular Formula C₉H₅ClF₃NS[7][8]
Molecular Weight 251.66 g/mol [7][8]
Appearance Beige solid[8]
Melting Point ~52 °C[7][8]
Storage 2-8°C, dry conditions[7]

Safety & Handling:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. As a reactive alkylating agent, it should be treated as potentially harmful.

Synthesis of the Building Block

The most direct and efficient synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a suitable acylating agent.[9][10] The following protocol adapts this established methodology for the specific preparation of the title compound from 2-amino-4-(trifluoromethyl)benzenethiol and chloroacetyl chloride.

G cluster_0 Synthesis Pathway Precursor 2-Amino-4-(trifluoromethyl)benzenethiol Reagent + Chloroacetyl Chloride Product This compound Precursor->Product Condensation/ Cyclization Catalyst Acetic Acid (Solvent) Microwave Irradiation

Caption: Synthetic route to the title building block.

Protocol 1: Synthesis of this compound

Rationale: This protocol utilizes a microwave-assisted condensation reaction, which significantly reduces reaction times and often improves yields compared to conventional heating.[9][10] Acetic acid serves as both a solvent and a catalyst for the cyclization step.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzenethiol

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Microwave reactor vials (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reactor vial, dissolve 2-amino-4-(trifluoromethyl)benzenethiol (1.0 eq) in glacial acetic acid (5 mL).

  • Carefully add chloroacetyl chloride (1.1 eq) dropwise to the solution at room temperature with stirring. Caution: The reaction can be exothermic.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water (50 mL) and stir.

  • Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Core Applications in Heterocyclic Synthesis

The primary utility of this building block lies in its electrophilic chloromethyl group, enabling a variety of synthetic transformations.

Nucleophilic Aliphatic Substitution (S_N2) Reactions

This is the most common application, allowing for the direct attachment of various nucleophilic fragments to the benzothiazole core. The reaction proceeds via a classic S_N2 mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride ion.

G BuildingBlock 2-(Chloromethyl)-5-(CF3)benzothiazole Base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) BuildingBlock->Base Nucleophile Nucleophile (Nu-H) e.g., R₂NH, ArOH, ArSH Nucleophile->Base Product 2-((Nu)methyl)-5-(CF3)benzothiazole Base->Product S_N2 Reaction G cluster_0 Hantzsch-Type Thiazole Synthesis BuildingBlock 2-(Chloromethyl)-5-(CF3)benzothiazole Thioamide + Thioamide (e.g., Thioacetamide) Product 2-((Thiazol-2-yl)methyl)-5-(CF3)benzothiazole Derivative BuildingBlock->Product Condensation/ Cyclization Solvent Ethanol, Reflux

Sources

Application Notes and Protocols for the Synthesis of Novel Amine Derivatives of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the coupling of 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole with a diverse range of primary and secondary amines. This reaction is a cornerstone for generating extensive libraries of novel benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.

Introduction: The Significance of 2-Substituted Benzothiazoles

The benzothiazole moiety is a privileged heterocyclic scaffold in drug discovery. The trifluoromethyl group at the 5-position often enhances metabolic stability and cell permeability of drug candidates. The 2-methyl position provides a versatile handle for further functionalization. The introduction of various amine substituents at this position allows for the systematic exploration of the chemical space around the benzothiazole core, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines the fundamental principles and practical methodologies for the efficient synthesis of these valuable compounds.

Reaction Mechanism and Rationale

The coupling of this compound with amines proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the chloromethyl group, displacing the chloride leaving group.

Key Mechanistic Considerations:

  • Nucleophilicity of the Amine: The rate of the reaction is directly influenced by the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Electron-donating groups on the amine will increase its nucleophilicity, while electron-withdrawing groups will decrease it.

  • Role of the Base: A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Solvent Selection: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.

Below is a diagram illustrating the generalized reaction workflow.

G reagents This compound + Amine (R1R2NH) reaction S_N2 Reaction reagents->reaction conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (optional) conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-((5-(Trifluoromethyl)benzo[d]thiazol-2-yl)methyl)amine Derivative purification->product

Caption: Generalized workflow for the SN2 coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling reaction. These can be adapted based on the specific amine and available laboratory equipment.

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines

This protocol is a robust starting point for a wide range of aliphatic and aromatic amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting benzothiazole derivative.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times, particularly for less reactive amines.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial with a stir bar.

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the amine (1.5 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile (ACN).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1.

Optimization of Reaction Conditions

The efficiency of the coupling reaction can be fine-tuned by optimizing several parameters. The following table summarizes key variables and their typical ranges.

ParameterRecommended ConditionsRationale & Causality
Base K₂CO₃, NaHCO₃, Et₃N, DIPEA (2.0-3.0 eq)A non-nucleophilic base is essential to neutralize the generated HCl without competing with the amine nucleophile. The choice of base can influence reaction rate and side product formation.
Solvent DMF, ACN, DMSO, THFPolar aprotic solvents are generally preferred to facilitate the SN2 mechanism. The choice depends on the solubility of the reactants and the desired reaction temperature.
Temperature Room Temperature to 120 °CMore reactive amines may proceed efficiently at room temperature, while less nucleophilic or sterically hindered amines may require heating to achieve a reasonable reaction rate.
Amine Equivalents 1.1 - 2.0 eqA slight excess of the amine is typically used to drive the reaction to completion. A large excess can complicate purification.

The logical relationship for optimizing these parameters is visualized below.

G cluster_0 Reactant Properties cluster_1 Reaction Parameters cluster_2 Desired Outcome Amine_Reactivity Amine Nucleophilicity & Steric Hindrance Temperature Temperature Amine_Reactivity->Temperature Base Base Strength & Nucleophilicity Amine_Reactivity->Base Outcome High Yield Minimal Side Products Reasonable Reaction Time Temperature->Outcome Base->Outcome Solvent Solvent Polarity & Aprotic Nature Solvent->Outcome

Caption: Key parameters influencing the reaction outcome.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive amine, low temperature, or deactivated starting material.Increase reaction temperature, consider using a stronger, non-nucleophilic base (e.g., DBU), or check the purity of the starting material. Microwave heating can also be beneficial.
Formation of Side Products Over-alkylation (for primary amines), or reaction with a nucleophilic base.Use a non-nucleophilic base like K₂CO₃ or DIPEA. Control the stoichiometry of the amine carefully.
Difficult Purification Excess amine or residual DMF.Use a minimal excess of the amine. During workup, wash thoroughly with water to remove DMF. A dilute acid wash can remove excess basic amine.

Conclusion

The N-alkylation of amines with this compound is a versatile and efficient method for the synthesis of a wide array of novel benzothiazole derivatives. By carefully selecting the appropriate base, solvent, and temperature, researchers can achieve high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important synthetic transformation in drug discovery and medicinal chemistry programs.

References

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Al-Joboury, W. M., Al-Badrany, K. A., & Nabeel. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
  • Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2323. [Link]

  • Pazdera, P. (2016). N-alkylation of aminothiazole ring in ceftazime?. ResearchGate. [Link]

Application Notes and Protocols: Functionalization of Thiols with 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties facilitate interactions with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a trifluoromethyl group at the 5-position further enhances the therapeutic potential by increasing lipophilicity and metabolic stability.

This guide provides a comprehensive overview of the functionalization of thiols with 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, a key transformation for generating novel thioether derivatives. This S-alkylation reaction is a robust and versatile method for expanding chemical diversity and exploring the structure-activity relationships of this promising class of compounds. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting molecules in drug discovery, with a focus on their role as kinase inhibitors.

Reaction Mechanism: Nucleophilic Substitution

The functionalization of thiols with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the thiol (R-SH) by a suitable base to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group and forming the desired thioether product.

The trifluoromethyl group at the 5-position of the benzothiazole ring is an electron-withdrawing group, which can influence the reactivity of the chloromethyl group. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SN2 pathway.

Caption: SN2 mechanism for thiol functionalization.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-((Arylthio)methyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives.

Materials and Reagents
  • This compound

  • Substituted thiol (e.g., thiophenol, 4-chlorothiophenol)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Protocol: Synthesis of 2-((Phenylthio)methyl)-5-(trifluoromethyl)benzo[d]thiazole
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Dissolve the thiophenol in 10 mL of DMF. Add potassium carbonate (1.5 mmol, 1.5 eq.) to the solution.

  • Addition of Electrophile: While stirring at room temperature, add a solution of this compound (1.0 mmol, 1.0 eq.) in 5 mL of DMF dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: Once the reaction is complete, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-((phenylthio)methyl)-5-(trifluoromethyl)benzo[d]thiazole.

Synthesis_Workflow Start Start Reactants Add Thiophenol, DMF, and K₂CO₃ to flask Start->Reactants Addition Add this compound Reactants->Addition Stir Stir at Room Temperature (4-6h) Addition->Stir TLC Monitor by TLC Stir->TLC Workup Aqueous Workup and Extraction with EtOAc TLC->Workup Wash Wash with NaHCO₃ and Brine Workup->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for synthesis.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzothiazole and the thiol-derived moiety, as well as a singlet for the methylene bridge protons (-S-CH₂-).

    • ¹³C NMR: Will show the resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Representative ¹H NMR Data for a related compound, 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.20 (s, 1H), 8.16 (d, J = 8.6 Hz, 1H), 8.11 (dd, J = 7.4, 2.1 Hz, 2H), 7.73 (d, J = 8.6 Hz, 1H), 7.50-7.54 (m, 3H).[3]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture (e.g., to 50-60 °C).
Weak base.Use a stronger base such as sodium hydride (NaH), but with caution due to its reactivity.
Formation of Side Products Oxidation of the thiol.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-alkylation (if the thiol has other nucleophilic sites).Use stoichiometric amounts of the electrophile.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Benzothiazole derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases.[4] The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5]

Several studies have demonstrated that benzothiazole-containing compounds can effectively inhibit the MAPK/ERK pathway, leading to reduced cancer cell viability and induction of apoptosis.[6][7] The thioether linkage introduced by the functionalization with this compound allows for the exploration of a wide chemical space to optimize the interaction with the target kinase.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Inhibitor 2-((Arylthio)methyl)-5-(trifluoromethyl) benzo[d]thiazole Derivative Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

The table below summarizes the anticancer activity of some representative benzothiazole thioether derivatives against various cancer cell lines.

Compound Cancer Cell Line IC₅₀ (µM) Reference
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast)0.0012[1][2]
SW620 (Colon)0.0043[1][2]
A549 (Lung)0.044[1][2]
HepG2 (Liver)0.048[1][2]
Indole based hydrazine carboxamide scaffoldHT29 (Colon)0.015[2]
Nitrobenzylidene containing thiazolidine derivativeMCF7 (Breast)0.036[1]
HEPG2 (Liver)0.048[1]

Conclusion

The functionalization of thiols with this compound is a powerful and straightforward method for the synthesis of a diverse library of thioether derivatives. These compounds hold significant potential in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer, such as the MAPK/ERK cascade. The protocols and data presented in this guide provide a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
  • Alkylation of Thiols in Green Mediums.
  • Effect of benzothiazole based compounds on ERK and MAPK. Open-i.
  • Benzothiazole deriv
  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology.
  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphoryl
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimiz

Sources

Application Notes & Protocols: 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole as a Versatile Building Block in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole in the field of material science. We delve into its utility as a functional building block for the synthesis of advanced polymers and fluorescent chemosensors. The unique combination of a reactive chloromethyl handle, a photophysically active benzothiazole core, and an electron-withdrawing trifluoromethyl group makes this compound a highly versatile precursor for materials with tailored optoelectronic, thermal, and sensing properties. Detailed experimental protocols, mechanistic insights, and data presentation are provided to enable researchers and scientists to leverage this molecule in their development workflows.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 110704-50-2) is a strategically designed heterocyclic compound poised for significant impact in materials chemistry.[1][2] Its structure is a convergence of three key functional components:

  • The Benzothiazole Core: This fused heterocyclic system is a well-known fluorophore and an electron-deficient moiety. Its inherent rigidity and aromaticity are crucial for creating materials with high thermal stability and defined charge transport pathways, making it a staple in organic electronics.[3][4]

  • The Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group at the 5-position imparts several advantageous properties. As a strongly electron-withdrawing and lipophilic group, it enhances the electron-accepting nature of the benzothiazole core, modulates energy levels (HOMO/LUMO), and can improve the solubility of resulting materials in organic solvents—often referred to as the "fluorine effect".[5] Furthermore, it can enhance thermal stability and create polymers with low dielectric constants.[5]

  • The 2-(Chloromethyl) Group: This is the molecule's primary reactive handle. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the trifluoromethyl-benzothiazole unit to a wide array of substrates, including polymer backbones, other monomers, or receptor molecules for sensing applications.

This unique trifecta of properties makes this compound an ideal starting material for creating functional polymers for organic electronics, high-performance membranes, and sensitive fluorescent sensors.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 110704-50-2[2]
Molecular Formula C₉H₅ClF₃NS[2]
Molecular Weight 251.66 g/mol [1][2]
Melting Point 52 °C[1][2]
Boiling Point 283.2±40.0 °C (Predicted)[2]
Density 1.502±0.06 g/cm³ (Predicted)[2]
Appearance Beige solid[2]
Storage 2-8°C, dry[1]

Application in Polymer Science: Crafting Functional Macromolecules

The reactive chloromethyl group is the key to integrating the desirable properties of the trifluoromethyl-benzothiazole moiety into polymeric systems. This can be achieved through two primary strategies: post-polymerization modification or as a precursor for a functional monomer.

Protocol: Side-Chain Functionalization for High-Performance Polymers

Causality and Rationale: Post-polymerization functionalization allows for the precise introduction of functional side-chains onto a well-defined polymer backbone. By grafting the bulky and rigid trifluoromethyl-benzothiazole group, one can disrupt polymer chain packing, thereby increasing the fractional free volume (FFV).[5] This is a critical strategy in designing advanced materials like Polymers of Intrinsic Microporosity (PIMs) for membrane-based gas separation or creating polymers with modified optical properties.[5] The protocol below describes the grafting of the molecule onto a hydroxyl-containing polymer, such as a polyimide or poly(hydroxy styrene).

Experimental Protocol: Grafting onto Poly(4-vinylphenol)

  • Polymer Solubilization: Dissolve 1.0 g of poly(4-vinylphenol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) in a three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and condenser. Stir until a homogenous solution is formed.

  • Deprotonation: Add 0.2 g (1.5 eq. per hydroxyl group to be functionalized) of anhydrous potassium carbonate (K₂CO₃) to the solution. Heat the reaction mixture to 60°C and stir for 2 hours under a nitrogen atmosphere to deprotonate the phenolic hydroxyl groups, forming phenoxide nucleophiles.

  • Grafting Reaction: Dissolve 0.8 g (1.2 eq.) of this compound in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Increase the temperature to 80°C and let the reaction proceed for 24 hours under nitrogen. The progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) for the consumption of the benzothiazole starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove K₂CO₃.

    • Slowly pour the filtrate into 500 mL of vigorously stirring methanol to precipitate the functionalized polymer.

    • Collect the polymer by filtration and wash thoroughly with methanol (3 x 50 mL) to remove unreacted starting material and residual DMF.

    • Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate into methanol to further purify.

    • Collect the final polymer and dry under vacuum at 60°C for 48 hours.

  • Characterization: Confirm the structure and grafting efficiency using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy. The degree of substitution can be calculated by comparing the integration of aromatic protons from the polymer backbone to the protons of the benzothiazole side-chain.

G cluster_prep Step 1: Polymer Preparation cluster_reagents Step 2: Reagent Addition cluster_reaction Step 3: Reaction & Purification p1 Dissolve Poly(4-vinylphenol) in anhydrous DMF p2 Add K₂CO₃, heat to 60°C (Deprotonation) p1->p2 rxn Heat to 80°C for 24h (Grafting Reaction) p2->rxn r1 Dissolve CMTBT* in anhydrous DMF r2 Add CMTBT solution dropwise to polymer r1->r2 r2->rxn workup Precipitate in Methanol, Filter, and Wash rxn->workup dry Dry under Vacuum workup->dry end Functionalized Polymer dry->end Characterize (NMR, FT-IR) caption *CMTBT: this compound

Caption: Workflow for side-chain functionalization of a polymer.

Application in Fluorescent Chemosensors

The benzothiazole scaffold is an excellent platform for designing fluorescent sensors due to its high quantum yield and sensitivity to the local chemical environment.[6] The chloromethyl group provides a straightforward method to conjugate this fluorophore to a receptor unit designed for selective analyte binding.

Protocol: Synthesis of a Turn-On Fluorescent Sensor for Zn²⁺

Causality and Rationale: This protocol outlines the synthesis of a sensor for zinc ions (Zn²⁺), which are crucial in many biological systems. The design involves attaching the trifluoromethyl-benzothiazole fluorophore to a dipicolylamine (DPA) receptor. In the absence of Zn²⁺, the lone pair of electrons on the DPA nitrogen can quench the fluorescence of the benzothiazole unit via photoinduced electron transfer (PET). Upon coordination with Zn²⁺, the lone pair is engaged in binding, which inhibits the PET process and "turns on" the fluorescence, leading to a significant increase in emission intensity.[7][8]

Experimental Protocol: Synthesis of a DPA-Benzothiazole Sensor

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 227 mg (1.0 mmol) of di-(2-picolyl)amine (DPA) and 276 mg (2.0 mmol) of anhydrous potassium carbonate (K₂CO₃) in 15 mL of anhydrous acetonitrile.

  • Nucleophilic Substitution: In a separate flask, dissolve 252 mg (1.0 mmol) of this compound in 5 mL of anhydrous acetonitrile.

  • Reaction: Add the benzothiazole solution dropwise to the DPA solution at room temperature with vigorous stirring.

  • Reflux: Attach a condenser and reflux the mixture at 85°C for 12 hours under a nitrogen atmosphere. Monitor the reaction's completion by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up:

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the resulting crude oil in 50 mL of dichloromethane (DCM).

    • Wash the organic layer with deionized water (3 x 30 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution from 100% hexane to 2:1 hexane:ethyl acetate to yield the pure sensor molecule as a pale yellow solid.

  • Characterization and Testing:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Prepare a stock solution (1 mM) of the sensor in a suitable solvent (e.g., DMSO/Water 1:9 v/v).

    • Perform a fluorescence titration by adding increasing concentrations of a ZnCl₂ solution and measure the fluorescence emission spectrum (e.g., Excitation at ~350 nm). A significant increase in fluorescence intensity should be observed.

G cluster_sensor Sensor Design cluster_mechanism Sensing Mechanism receptor Dipicolylamine (DPA) Receptor Unit (Binds Zn²⁺) fluorophore Trifluoromethyl-Benzothiazole Fluorophore (Signaling Unit) receptor->fluorophore Covalent Link (via Chloromethyl group) off Fluorescence OFF (PET Quenching) on Fluorescence ON (PET Blocked) off->on + Zn²⁺ on->off - Zn²⁺ caption Logical relationship in the Zn²⁺ sensor design.

Caption: Logical diagram of the fluorescent sensor's components and mechanism.

Table 2: Representative Fluorescence Response Data (Hypothetical)
Analyte (10 eq.)Excitation λ (nm)Emission λ (nm)Relative Intensity (I/I₀)
None (Sensor only)3504101.0
Zn²⁺ 350 410 25.4
Cu²⁺3504101.8
Ni²⁺3504101.2
Fe³⁺3504100.5 (Quenching)
Mg²⁺3504101.1
Ca²⁺3504101.0

Conclusion

This compound is a powerful and versatile building block for material scientists. Its pre-packaged combination of a reactive site, a robust fluorophore, and property-enhancing groups allows for the streamlined development of sophisticated materials. The protocols and principles outlined in this guide demonstrate its utility in creating side-chain functionalized polymers with tailored physical properties and highly selective fluorescent chemosensors. Its application is foundational for innovations in areas ranging from membrane technology and organic electronics to analytical and diagnostic chemistry.

References

  • MDPI. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Available at: [Link]

  • SciSpace. Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubMed Central (PMC). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Available at: [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • ResearchGate. Fluorinated Benzothiadiazole-based polymers with chalcogenophenes for organic field-effect transistors | Request PDF. Available at: [Link]

  • AVESİS. Synthesis of a benzothiazole-based structure as a selective colorimetric-fluorogenic cyanate chemosensor. Available at: [Link]

  • PubMed Central (PMC). Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Available at: [Link]

  • PubMed Central (PMC). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Available at: [Link]

  • ResearchGate. El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode | Request PDF. Available at: [Link]

  • MDPI. Metallic Ion Sensing with a Benzothiazole-Based Fluorimetric Chemosensor. Available at: [Link]

  • Semantic Scholar. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Available at: [Link]

  • National Institutes of Health (NIH). Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the 5-(Trifluoromethyl)benzo[d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)benzo[d]thiazole Scaffold

In the landscape of medicinal chemistry, the benzothiazole framework is a "privileged scaffold," a core structure that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar, and lipophilic nature allows for effective interactions with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3]

The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 5-position of the benzothiazole ring, represents a powerful tactic in modern drug design. The -CF3 group is not merely a placeholder for a hydrogen atom; its unique electronic properties and steric bulk profoundly influence a molecule's profile.[4] It is highly electron-withdrawing, which can modulate the pKa of nearby functional groups, and its high lipophilicity can enhance membrane permeability and bioavailability.[4] Furthermore, the strength of the C-F bond often increases metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life.[5][6] This confluence of the versatile benzothiazole core and the property-enhancing -CF3 group makes the 5-(trifluoromethyl)benzo[d]thiazole scaffold a highly sought-after target for the development of novel therapeutics.[3][7]

This document provides a comprehensive guide for researchers, detailing the principal synthetic strategies, step-by-step protocols, and critical insights required for the successful synthesis of bioactive molecules featuring this valuable scaffold.

Part 1: Core Synthetic Strategies for Assembling the Scaffold

The construction of the 5-(trifluoromethyl)benzo[d]thiazole core primarily relies on the formation of the thiazole ring fused to a pre-functionalized benzene ring. The choice of strategy depends on the availability of starting materials and the desired substitution pattern at the C2 position.

Strategy A: The Cornerstone Condensation Approach

The most prevalent and versatile method for synthesizing 2-substituted-5-(trifluoromethyl)benzo[d]thiazoles is the condensation of 2-amino-4-(trifluoromethyl)benzenethiol with various carbonyl-containing compounds or their equivalents.[8][9] This approach offers a direct and often high-yielding route to the desired scaffold.

cluster_0 Core Precursor cluster_1 Electrophilic Partners cluster_2 Resulting Scaffold Precursor 2-Amino-4-(trifluoromethyl)benzenethiol Aldehyde Aldehydes (R-CHO) CarboxylicAcid Carboxylic Acids (R-COOH) /Derivatives Nitrile Nitriles (R-CN) Product 2-Substituted-5-(trifluoromethyl)benzo[d]thiazole Aldehyde:e->Product:w Oxidative Cyclization CarboxylicAcid:e->Product:w Condensation Nitrile:e->Product:w Cu-Catalyzed Condensation

Caption: Primary condensation routes to the target scaffold.

  • Mechanism with Aldehydes: The reaction initiates with the nucleophilic attack of the amino group of the thiophenol onto the aldehyde carbonyl, forming a hemiaminal which then dehydrates to a Schiff base (iminium) intermediate. Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon, followed by oxidative aromatization, yields the final benzothiazole product. Oxidants like H₂O₂ or even air can facilitate this final step.[8]

  • Causality Behind Reagent Choice: The use of a mild acid catalyst (like p-TsOH or HCl) or a Lewis acid (like Zn(OTf)₂) is crucial for activating the aldehyde carbonyl, making it more electrophilic and accelerating the initial condensation step.[9] Solvents like ethanol or toluene are commonly used as they are relatively inert and allow for heating to drive the reaction to completion.

Strategy B: Intramolecular C-S Bond Formation

Modern synthetic methods have enabled the construction of the benzothiazole ring via intramolecular C-H functionalization. This approach typically starts with a more readily available aniline derivative.

  • Starting Material: N-(Aryl)thiourea, specifically N-(4-(trifluoromethyl)phenyl)thiourea.

  • Reaction: This substrate undergoes an intramolecular oxidative C-S bond formation.

  • Catalysis: This transformation is often catalyzed by transition metals like Palladium (Pd) or Nickel (Ni), which facilitate the direct functionalization of an ortho C-H bond of the phenyl ring.[10][11]

This method avoids the need to handle the often less stable 2-aminobenzenethiol precursor directly, offering an alternative and elegant pathway to 2-amino-5-(trifluoromethyl)benzo[d]thiazole, a key building block for further elaboration.

Part 2: Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a representative bioactive compound.

Protocol 1: Synthesis of Key Precursor: 2-Amino-4-(trifluoromethyl)benzenethiol

This precursor is paramount for most synthetic routes. Its synthesis is typically achieved from commercially available 4-chloro-3-nitrobenzotrifluoride.

Workflow Diagram

A 1. Nucleophilic Substitution 4-chloro-3-nitrobenzotrifluoride + Na2S B 2. Dimerization Formation of disulfide intermediate A->B C 3. Reduction Reduce Nitro Group to Amine (e.g., with Na2S2O4) B->C D 4. Reductive Cleavage Cleave Disulfide Bond (e.g., with NaBH4) C->D E 5. Workup & Purification Acidification and extraction D->E F Final Product 2-Amino-4-(trifluoromethyl)benzenethiol E->F

Caption: Workflow for synthesizing the key aminothiophenol precursor.

  • Materials & Reagents

    Reagent/Material Grade Supplier
    4-Chloro-3-nitrobenzotrifluoride ≥98% e.g., Sigma-Aldrich
    Sodium Sulfide (Na₂S) Anhydrous e.g., Acros Organics
    Sodium Dithionite (Na₂S₂O₄) ≥85% e.g., Fisher Scientific
    Sodium Borohydride (NaBH₄) ≥98% e.g., VWR Chemicals
    Hydrochloric Acid (HCl) 37% (conc.) e.g., Fisher Scientific
    Dichloromethane (DCM) Anhydrous e.g., Sigma-Aldrich

    | Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Acros Organics |

  • Step-by-Step Procedure

    • Disulfide Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitrobenzotrifluoride (10 mmol) in DMF (20 mL). Add sodium sulfide (15 mmol) portion-wise. Heat the mixture at 80 °C for 4-6 hours. Monitor by TLC. Upon completion, cool the reaction and pour it into ice water, which will precipitate the disulfide intermediate. Filter the solid, wash with water, and dry.

    • Nitro Group Reduction: Suspend the crude disulfide intermediate in a mixture of ethanol (30 mL) and water (15 mL). Heat to 60 °C and add sodium dithionite (40 mmol) in portions, maintaining the temperature. Stir for 2-3 hours until the yellow color disappears.

    • Disulfide Cleavage: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (20 mmol) portion-wise. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Work-up and Isolation: Quench the reaction by slowly adding 2M HCl until the pH is ~5-6. This step must be done carefully in a well-ventilated hood due to gas evolution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 2-amino-4-(trifluoromethyl)benzenethiol as a pale oil or low-melting solid.

Protocol 2: Synthesis of 2-(2,4-Dihydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole

This compound is representative of a class of potent tyrosinase inhibitors.[3]

  • Materials & Reagents

    Reagent/Material Grade Supplier
    2-Amino-4-(trifluoromethyl)benzenethiol As synthesized N/A
    2,4-Dihydroxybenzaldehyde ≥98% e.g., Sigma-Aldrich
    Methanol (MeOH) Anhydrous e.g., VWR Chemicals
    Sodium Metabisulfite (Na₂S₂O₅) ACS Grade e.g., Fisher Scientific

    | Dimethylformamide (DMF) | Anhydrous | e.g., Acros Organics |

  • Step-by-Step Procedure

    • Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)benzenethiol (5 mmol) in DMF (15 mL), add 2,4-dihydroxybenzaldehyde (5.5 mmol) and sodium metabisulfite (6 mmol).

    • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC (e.g., Hexane:Ethyl Acetate 7:3).

    • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

    • Isolation: Collect the solid by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water to remove residual DMF and salts.

    • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

  • Expected Characterization Data (Representative)

    Data Type Expected Result
    ¹H NMR (400 MHz, DMSO-d₆) δ 10.5-11.5 (br s, 2H, -OH), 8.25 (s, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 6.40 (s, 1H, Ar-H).
    ¹³C NMR (100 MHz, DMSO-d₆) δ 168.0, 162.1, 160.5, 153.2, 134.5, 131.0, 128.5 (q, J=32 Hz, C-CF₃), 126.0, 124.0 (q, J=272 Hz, CF₃), 122.5, 118.0, 112.0, 108.5, 103.0.

    | Mass Spec (ESI+) | m/z calculated for C₁₄H₈F₃NO₂S [M+H]⁺, found [M+H]⁺. |

Part 3: Bioactivity Profile and Data

Molecules bearing the 5-(trifluoromethyl)benzo[d]thiazole scaffold have demonstrated significant potential across several therapeutic areas. The electron-withdrawing nature of the -CF3 group often enhances the potency of these compounds.

Compound ClassSpecific ExampleBiological ActivityPotency (IC₅₀/GI₅₀)Reference
Anti-tyrosinase Agents 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diolMushroom Tyrosinase Inhibition0.2 ± 0.01 µM[3]
Anticancer Agents 2-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)benzothiazoleBreast Cancer (MDA 468)Submicromolar GI₅₀[7]
Anticancer Agents 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][11]benzothiazinium chloridePancreatic Cancer (BxPC-3)0.051 µM[12]
Enzyme Inhibitors ZopolrestatAldose Reductase InhibitionN/A[1]

The data clearly indicates that this scaffold is a viable starting point for developing highly potent inhibitors. The submicromolar activity observed in both anticancer and enzyme inhibition assays underscores its therapeutic promise.[3][7]

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Strategies for benzothiazole synthesis. ResearchGate. Available at: [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). ACS Publications. Available at: [Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. MDPI. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Synthesis of Benzo[11][13]thiazolo[2,3-c][8][11][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Institutes of Health (NIH). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Bioactive Molecules Fluoro Substituted Benzothiazole Comprising Potent Heterocyclic Moieties for B. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. Available at: [Link]

  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][11]benzothiazinium Chloride as Anticancer Agent. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Synthesis of benzothiazole derivatives catalyzed by. Scientia Research Library. Available at: [Link]

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Application Note & Protocol: A Validated Synthesis of 2-(Aminomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(aminomethyl)-5-(trifluoromethyl)benzo[d]thiazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described synthetic route is a robust, three-step process commencing with the commercially available 2-amino-4-(trifluoromethyl)benzenethiol. This is followed by a cyclocondensation reaction with chloroacetonitrile to yield the nitrile intermediate, 2-(cyanomethyl)-5-(trifluoromethyl)benzo[d]thiazole. The final step involves the reduction of the nitrile to the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and critical safety information.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a drug candidate, often leading to improved pharmacokinetic profiles.[3] Furthermore, the 2-(aminomethyl) moiety provides a versatile handle for further chemical modifications and for establishing key interactions with biological targets. Consequently, 2-(aminomethyl)-5-(trifluoromethyl)benzo[d]thiazole represents a valuable building block in the synthesis of novel therapeutic agents.

This document outlines a reliable and reproducible method for the synthesis of this important compound, with a focus on providing not just the procedural steps, but also the scientific rationale behind them.

Synthetic Strategy Overview

The synthesis of 2-(aminomethyl)-5-(trifluoromethyl)benzo[d]thiazole is accomplished via a three-step sequence as illustrated below. The strategy is designed for efficiency and scalability, utilizing a commercially available starting material to streamline the process.

Synthesis_Workflow A 2-Amino-4-(trifluoromethyl)benzenethiol (Starting Material) B Step 1: Cyclocondensation with Chloroacetonitrile A->B  Chloroacetonitrile, Base C 2-(Cyanomethyl)-5-(trifluoromethyl)benzo[d]thiazole (Intermediate) B->C D Step 2: Nitrile Reduction (e.g., with LiAlH4) C->D  Reducing Agent (LiAlH4) E 2-(Aminomethyl)-5-(trifluoromethyl)benzo[d]thiazole (Final Product) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

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Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory guidance and adherence to all applicable safety protocols.

PART 1: CORE DIRECTIVE - A Dynamic Approach to Synthesis Optimization

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole is a cornerstone for the development of novel therapeutics and advanced materials. However, achieving high yields of a pure product can be a significant challenge. This guide provides a dynamic framework for troubleshooting and optimizing this synthesis, moving beyond a rigid set of instructions to empower researchers with the understanding to adapt and overcome experimental hurdles.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Pillars of Successful Synthesis

A successful synthesis is built on a foundation of expertise, trustworthiness, and authoritative knowledge. This guide is structured around these principles to provide a reliable and comprehensive resource.

Expertise & Experience: Understanding the "Why"

Simply following a protocol is not enough. True expertise lies in understanding the underlying chemical principles. For instance, the primary route to our target molecule involves the condensation of 2-amino-4-(trifluoromethyl)thiophenol with a chloroacetylating agent, followed by cyclization.[1][2] The success of this reaction hinges on several critical factors.

Trustworthiness: Self-Validating Protocols

Every experimental step should be designed to provide feedback. For example, consistent monitoring of the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for real-time adjustments and prevents the propagation of errors.[3]

Authoritative Grounding & Comprehensive References

The information presented here is supported by established literature and best practices in organic synthesis.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, often related to the quality of starting materials or suboptimal reaction conditions.

  • Purity of 2-amino-4-(trifluoromethyl)thiophenol: This starting material is susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[3] This disulfide byproduct will not participate in the desired cyclization reaction.

    • Solution: Use freshly sourced 2-amino-4-(trifluoromethyl)thiophenol or purify it before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[3]

  • Inefficient Cyclization: The ring-closing step to form the benzothiazole core is often the most challenging.

    • Solution: This step is typically catalyzed by a Brønsted acid.[4][5] Ensure that the catalyst is active and used in the appropriate amount. The reaction temperature is also crucial; insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions. A gradual increase in temperature may be beneficial if the reaction stalls at a lower temperature.[3]

Question 2: I am observing significant impurity formation. How can I minimize side products?

Answer: The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield.[3]

  • Controlling Stoichiometry: The ratio of reactants is critical. An excess of the chloroacetylating agent can lead to unwanted side reactions.

    • Solution: Carefully control the stoichiometry of your reagents. A slight excess of the chloroacetylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways.

    • Solution: If significant side products are observed at elevated temperatures, consider lowering the reaction temperature.[3] This may require longer reaction times, but can lead to a cleaner reaction profile.

Question 3: My product is difficult to purify. What strategies can I employ?

Answer: Purification can be challenging, especially if the product has similar polarity to the impurities.

  • Chromatography: Column chromatography is a standard method for purification.

    • Solution: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography.[3]

  • Recrystallization: This can be a highly effective method for obtaining a pure crystalline product.

    • Solution: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the formation of the benzothiazole ring?

A: The reaction typically proceeds through the formation of an intermediate Schiff base from the reaction of the amino group of 2-aminothiophenol and a carbonyl compound. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. Finally, an oxidation step leads to the aromatic benzothiazole ring.[6]

Q: Are there greener alternatives for this synthesis?

A: Yes, many modern synthetic methods focus on environmentally friendly approaches. These can include the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[7] Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption.[8]

Q: What are the key safety precautions for handling 2-aminothiophenol?

A: 2-aminothiophenol is a thiol, meaning it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also readily oxidized, so it is best to handle it under an inert atmosphere.[3] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Impact of Key Parameters on Reaction Yield

ParameterCondition 1Condition 2Condition 3
Starting Material Purity UnpurifiedPurifiedPurified
Atmosphere AirAirInert (N₂)
Reaction Temperature Room Temperature80°C80°C
Observed Yield Low (<30%)Moderate (50-60%)High (>80%)
Experimental Protocols

Detailed Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF, or DMSO).[3]

  • Reagent Addition: Add the chloroacetylating agent (e.g., chloroacetyl chloride, 1.0 equivalent) to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC, observing the consumption of the starting materials and the formation of the product.[3]

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated. This may involve precipitation by adding a non-solvent like water, followed by filtration.[6]

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final, pure compound.[6][8]

Mandatory Visualization

reaction_troubleshooting cluster_start Initiate Synthesis cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome start Low Yield or Impurities Observed check_purity Check Starting Material Purity start->check_purity Initial Check check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal adjust_stoich Adjust Stoichiometry check_conditions->adjust_stoich Incorrect use_inert Implement Inert Atmosphere check_atmosphere->use_inert Oxidation end Improved Yield and Purity purify_sm->end optimize_temp->end adjust_stoich->end use_inert->end

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Chemistry, 6(1), 9. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(19), 4539. [Link]

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles | Request PDF. (2019). Tetrahedron Letters, 60(29), 1964-1966.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(19), 4539. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Pharmaceutical Research, 12(13), 133-154.

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Technical Support Center: Chloromethylation of 5-(Trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chloromethylation of 5-(trifluoromethyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of electrophilic aromatic substitution on deactivated heterocyclic systems. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a successful and efficient synthesis of 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole.

I. Reaction Overview and Key Challenges

The chloromethylation of 5-(trifluoromethyl)benzo[d]thiazole is a specialized application of the Blanc-Quelet reaction, a type of electrophilic aromatic substitution.[1] The primary objective is to introduce a chloromethyl (-CH₂Cl) group onto the benzothiazole ring system. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly deactivates the aromatic ring, making the reaction more challenging than with electron-rich substrates.[2]

The key challenges that researchers may encounter include:

  • Low Reactivity: The deactivating nature of the -CF₃ group necessitates harsh reaction conditions, which can lead to side product formation.

  • Regioselectivity: While substitution is anticipated at the 2-position of the benzothiazole ring, other positions could potentially react under forcing conditions.

  • Side Reactions: The most common side reaction is the formation of a diarylmethane byproduct, where the newly formed chloromethylated product reacts with another molecule of the starting material.[2]

  • Product Instability: The chloromethylated product can be sensitive to moisture and heat, requiring careful handling and purification.

This guide will address each of these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

Q1: My chloromethylation reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I improve it?

A1: Low or no conversion is a common issue due to the electron-deficient nature of the 5-(trifluoromethyl)benzo[d]thiazole substrate. Here are the primary factors to consider and troubleshoot:

  • Insufficiently Strong Lewis Acid Catalyst: A weak Lewis acid may not be able to generate a sufficiently electrophilic species to react with the deactivated ring.

    • Solution: While zinc chloride (ZnCl₂) is a common catalyst for chloromethylation, a stronger Lewis acid such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) may be required for this substrate.[2] However, be aware that stronger Lewis acids can also promote side reactions. A systematic screening of catalysts is recommended.

  • Inadequate Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, for example, from room temperature up to 60-80 °C, while carefully monitoring the reaction progress by TLC or GC/MS. Be cautious, as higher temperatures can significantly increase the rate of diarylmethane formation.[2]

  • Poor Quality Reagents: Moisture in the reagents or solvent can deactivate the Lewis acid catalyst and quench the electrophile.

    • Solution: Ensure that all reagents (paraformaldehyde, Lewis acid) are of high purity and anhydrous. Use a dry, inert solvent (e.g., anhydrous 1,2-dichloroethane or chloroform) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of a high molecular weight byproduct that is difficult to separate from my desired product. What is this byproduct and how can I prevent its formation?

A2: This is very likely the diarylmethane byproduct, bis(5-(trifluoromethyl)benzo[d]thiazol-2-yl)methane. It is formed when the desired chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of the starting material.[2]

Here are strategies to minimize its formation:

StrategyRationale
Use a Stoichiometric Excess of the Chloromethylating Agent By keeping the concentration of the chloromethylating agent high relative to the substrate, the probability of the desired initial reaction is increased.
Control Reaction Temperature Higher temperatures favor the formation of the diarylmethane byproduct.[2] Maintain the lowest possible temperature that allows for a reasonable conversion of the starting material.
Optimize Reaction Time Prolonged reaction times, especially after the starting material is consumed, will lead to an increase in the diarylmethane byproduct. Monitor the reaction closely and quench it as soon as the desired product is maximized.
Choice of Catalyst Stronger Lewis acids like AlCl₃ are known to be more aggressive in promoting Friedel-Crafts alkylation.[2] A milder catalyst, if sufficient for the initial chloromethylation, may reduce the formation of the diarylmethane.

Q3: My purified product seems to degrade over time, or I see decomposition during workup. How can I improve the stability of this compound?

A3: Benzyl chloride derivatives can be susceptible to hydrolysis and other degradation pathways, especially in the presence of nucleophiles, moisture, or heat.

  • Workup: Use a non-aqueous workup if possible. If an aqueous wash is necessary, use cold, deionized water and work quickly. Neutralize any residual acid with a cold, dilute solution of sodium bicarbonate.

  • Purification: Avoid high temperatures during purification. If distillation is used, it should be performed under high vacuum to keep the temperature as low as possible. Column chromatography on silica gel can be effective, but it should be performed relatively quickly to minimize contact time with the stationary phase.

  • Storage: The purified product, this compound (CAS 110704-50-2), should be stored at low temperatures (2-8°C) under an inert atmosphere and protected from light and moisture.[3][4]

Q4: I am unsure about the regioselectivity of the chloromethylation. Can the reaction occur at other positions on the benzothiazole ring?

A4: For electrophilic substitution on benzothiazoles, the 2-position is generally the most reactive, especially when unsubstituted. The electron-withdrawing -CF₃ group at the 5-position will further deactivate the benzene portion of the ring system, making substitution there less likely. While side reactions leading to other isomers cannot be completely ruled out under harsh conditions, the primary product is expected to be this compound. Characterization of the final product by NMR and other spectroscopic methods is crucial to confirm the regioselectivity.

III. Experimental Protocols

The following is a representative protocol for the chloromethylation of 5-(trifluoromethyl)benzo[d]thiazole, based on general procedures for deactivated aromatic compounds. Optimization will be necessary for specific laboratory conditions.

Protocol 1: Chloromethylation of 5-(Trifluoromethyl)benzo[d]thiazole

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add 5-(trifluoromethyl)benzo[d]thiazole (1.0 eq).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane as the solvent, followed by paraformaldehyde (1.5 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous zinc chloride (1.2 eq) in portions.

  • Reaction: While stirring, bubble anhydrous hydrogen chloride gas through the mixture for 1-2 hours at 0-5 °C.

  • Heating: After the HCl addition, slowly warm the reaction mixture to 50-60 °C and maintain this temperature, monitoring the reaction progress by TLC or GC/MS.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Washing: Combine the organic layers and wash with cold water, followed by a cold, saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

IV. Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the primary side reaction.

Chloromethylation_Side_Reactions Start 5-(Trifluoromethyl)benzo[d]thiazole Reagents Paraformaldehyde, HCl, ZnCl₂ SideProduct bis(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)methane Start->SideProduct Product This compound Reagents->Product Desired Reaction (Chloromethylation) Product->SideProduct Side Reaction (Friedel-Crafts Alkylation)

Caption: Desired vs. side reaction pathway.

V. References

  • WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.

  • 2-CHLORO-5-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE synthesis. ChemicalBook.

  • CAS 110704-50-2 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole. AstaTech.

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap.

  • 2-(chloroMethyl)-5-(trifluoroMethyl)-Benzothiazole | 110704-50-2. ChemicalBook.

  • United States Patent (19). Googleapis.com.

  • New studies in aromatic chloromethylation. Durham E-Theses.

  • This compound. MySkinRecipes.

  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.

  • Quelet reaction. Wikipedia.

  • EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.

  • CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Google Patents.

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180.

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Semantic Scholar.

  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry (RSC Publishing).

  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. ScienceDirect.

  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). National Institutes of Health.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.

  • Exposure Data - Some Industrial Chemicals. NCBI Bookshelf.

  • Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). PubMed.

  • 2-Mercaptobenzothiazole. Publisso.

  • Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only). European Commission.

  • Safety Data Sheet 2-Mercaptobenzothiazole Revision 5, Date 01 Mar 2022. Redox.

  • Human health risk assessment of 2-mercaptobenzothiazole in drinking water | Request PDF. ResearchGate.

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Technical Support Center: Purification of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this important synthetic intermediate. The unique structure of this compound, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on a benzothiazole core, presents specific challenges that require a well-designed purification strategy. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve high purity efficiently.

Part 1: Method Development & Best Practices

Proactive method development is the cornerstone of a successful purification. Answering these questions before you begin will prevent common issues and save valuable time and material.

Q1: How do I select the optimal stationary and mobile phases for purifying this compound?

Answer: The selection of your chromatographic system is the most critical factor for success. Given the compound's structure, normal-phase chromatography is the most common and effective approach.[1][2]

Stationary Phase: Standard silica gel (SiO₂) is the primary choice. However, the benzothiazole nitrogen and the chloromethyl group can interact with the acidic silanol groups on the silica surface, potentially leading to peak tailing or even decomposition.[3] If you observe such issues (see Troubleshooting section), consider using deactivated silica (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina (neutral or basic).

Mobile Phase (Eluent): The goal is to find a solvent system that provides a target retention factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[3] This Rf range typically translates well to flash column chromatography, providing optimal separation between your product and its impurities.

Start by developing a method on a TLC plate. A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is standard.[1]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes & Optimization Strategy
Hexanes/HeptaneEthyl Acetate9:1This is the most common starting point.[1] If the Rf is too low (compound doesn't move), incrementally increase the ethyl acetate concentration (e.g., to 8:2, 7:3). If the Rf is too high, decrease the ethyl acetate.
DichloromethaneHexanes/Heptane1:1Dichloromethane can improve the solubility of crude reaction mixtures.[3] If the product is very non-polar, this system can provide better selectivity than hexanes/ethyl acetate. Adjust the ratio to achieve the target Rf.
DichloromethaneMethanol99:1Use this system for more polar impurities.[1] Be cautious, as methanol is a very strong polar solvent on silica. Small changes in its concentration can drastically alter the Rf. It can also increase the risk of product decomposition via solvolysis of the chloromethyl group.

Expert Tip: The trifluoromethyl group is strongly electron-withdrawing, which can influence the polarity and adsorptivity of the molecule onto the silica surface. You may find that slightly more polar solvent systems are required compared to non-fluorinated analogs.

Q2: My crude material has poor solubility in non-polar solvents. What is the best way to load it onto the column?

Answer: This is a very common issue, especially on a larger scale.[3] Loading a sample dissolved in a strong, polar solvent (like pure dichloromethane or ethyl acetate) directly onto a column equilibrated with a weak, non-polar eluent will cause poor separation, band broadening, and reduced purity. The strong solvent will carry the compound partway down the column in an uncontrolled manner.

The solution is dry loading .[4] This technique ensures that the compound is introduced to the column in a concentrated band without the use of a strong solvent.

Experimental Protocol 1: Dry Loading of the Sample

  • Dissolution: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or acetone) in a round-bottom flask.

  • Adsorption: Add silica gel to the solution (typically 2-5 times the mass of your crude product).[4]

  • Evaporation: Gently swirl the flask to create a slurry, then remove the solvent completely using a rotary evaporator. The goal is to obtain a dry, free-flowing powder where your compound is evenly adsorbed onto the silica.

  • Loading: Carefully add this silica-adsorbed sample as a uniform layer on top of your pre-packed chromatography column.

  • Finalization: Gently add a thin protective layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[4]

Workflow Diagram: Standard Purification Process

PurificationWorkflow cluster_prep 1. Preparation & Method Development cluster_chrom 2. Chromatographic Separation cluster_analysis 3. Analysis & Isolation TLC TLC Method Development (Target Rf: 0.25-0.35) Elute Elute with Chosen Mobile Phase TLC->Elute Determines Eluent Crude Crude Product Crude->TLC DryLoad Sample Adsorption onto Silica (Dry Loading) Crude->DryLoad Load Load Sample onto Column DryLoad->Load Pack Pack Column with Silica Gel Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity Confirmed Evap Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: A typical workflow for the flash chromatography purification of the target compound.

Part 2: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses specific problems you might encounter during the purification process.

Q3: My compound is not eluting from the column, even after I've passed many column volumes of eluent. What should I do?

Answer: This frustrating situation usually points to one of three possibilities:

  • The Eluent is Too Weak (Most Common): Your TLC results may not have perfectly translated to the column. The polarity of the mobile phase is insufficient to move the compound.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a 9:1 Hexane:EtOAc system, try switching to 8:2 or 7:3. Do this incrementally. A sudden, large increase in polarity can cause impurities to elute along with your product.

  • The Compound Decomposed on the Column: The chloromethyl group is reactive and can be unstable on acidic silica gel.[3] It may have reacted with the stationary phase and is now irreversibly bound.

    • Solution: Before running a large-scale column, test your compound's stability. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[3] In this case, you should switch to a less acidic stationary phase like neutral alumina or use silica that has been pre-treated with a base (e.g., by including 0.1-1% triethylamine in your eluent).

  • Sample Loading Issue: If you loaded your sample in a solvent it is not very soluble in, it may have precipitated at the top of the column. This precipitated band will be very difficult to elute.

    • Solution: This highlights the importance of the dry loading technique described earlier.[4] If you suspect precipitation, you may need to extrude the top layer of silica, re-dissolve the compound, and re-load it properly.

Q4: The purified fractions show broad peaks or significant tailing. How can I improve the peak shape?

Answer: Poor peak shape reduces resolution and leads to cross-contaminated fractions. The primary causes are chemical interactions or physical problems with the column.

  • Chemical Cause (Tailing): Tailing is often caused by unwanted secondary interactions between your compound and the stationary phase. The nitrogen atom in the benzothiazole ring is basic and can interact strongly with acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a competitive base to your mobile phase. Including 0.1-1% triethylamine (Et₃N) in the eluent can neutralize the acidic sites on the silica, preventing this interaction and resulting in sharper peaks.[2]

  • Physical Causes (Broadening/Tailing):

    • Overloading: You have loaded too much material for the column size. As a rule of thumb, for a standard separation, the sample mass should be 1-5% of the silica mass.

    • Poor Packing: Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and broad bands. Ensure your column is packed evenly and without cracks.

    • Inappropriate Loading: As discussed, loading in a strong solvent will cause band broadening.[3] Always use the dry loading method or dissolve the sample in the absolute minimum amount of the mobile phase itself.

Q5: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution means the selectivity (alpha) of your system is insufficient. The goal is to change the chemical environment to alter the relative affinities of your product and the impurity for the stationary phase.

  • Fine-Tune the Current Solvent System: Make very small adjustments to the solvent ratio. Sometimes a slight decrease in polarity (e.g., from 8:2 to 8.5:1.5 Hexane:EtOAc) can resolve closely running spots.

  • Change Solvent Selectivity: If fine-tuning doesn't work, you need to change the nature of the solvents. The "solvent selectivity triangle" is a useful concept here. Solvents are grouped by their proton donor, proton acceptor, and dipole characteristics.[1] Switching one of the solvents for another from a different group can dramatically alter the separation.

    • Example: If you are using Hexane/Ethyl Acetate (an ester), try switching to Hexane/Dichloromethane (a chlorinated solvent) or Hexane/tert-Butyl methyl ether (MTBE, an ether). Run TLCs with these new systems to see if the separation (ΔRf) between your product and the impurity improves.

Troubleshooting Decision Tree

Troubleshooting question question solution solution Start Problem Observed q1 Is the product eluting at all? Start->q1 q2 Are the peaks broad or tailing? q1->q2 Yes solution1 1. Increase eluent polarity. 2. Check for decomposition on silica. 3. Ensure sample dissolved upon loading. q1->solution1 No q3 Is there co-elution with an impurity? q2->q3 No solution2 1. Add 0.1-1% Et3N to eluent. 2. Check for column overloading. 3. Ensure proper column packing & dry loading. q2->solution2 Yes solution3 1. Fine-tune solvent ratio. 2. Change solvent selectivity (e.g., EtOAc -> DCM or MTBE). 3. Consider a different stationary phase (Alumina). q3->solution3 Yes

Caption: A decision tree for troubleshooting common chromatography problems.

Part 3: Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase chromatography for this compound?

A: Yes, reversed-phase (RP) chromatography is a viable alternative, especially if the compound proves unstable on silica.[2] You would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] Method development would start with a high organic content (e.g., 90:10 Acetonitrile:Water) and gradually increase the water content to achieve retention. Acidic additives like formic acid (0.1%) are often used in RP-HPLC to improve peak shape for nitrogen-containing compounds.[6]

Q: How should I store the purified this compound?

A: The compound has a relatively low melting point (52 °C) and contains a reactive chloromethyl group.[7] It is susceptible to hydrolysis and other nucleophilic substitutions. Therefore, it should be stored in a tightly sealed container, protected from moisture, at a low temperature (2-8°C is recommended) and under an inert atmosphere (e.g., argon or nitrogen) if possible.[7]

References
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzo[3][8]thiazolo[2,3-c][3][4][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PMC. Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

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Technical Support Center: A Guide to the Storage and Handling of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (CAS No. 110704-50-2). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. The inherent reactivity of the chloromethyl group, essential for its utility in synthesis, also makes the molecule susceptible to degradation if not stored and handled correctly.[1][2] This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your material, preventing experimental variability and loss of valuable resources.

Section 1: Quick Reference Data

For immediate reference, the key storage and handling parameters are summarized below. The rationale for each parameter is detailed in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature 2–8°C[3][4]Minimizes rates of hydrolysis and other potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents moisture ingress and potential oxidation of the benzothiazole ring.
Light Amber vial or protection from lightBenzothiazole derivatives can be susceptible to photodegradation.[5]
Container Tightly-sealed, non-reactive material (e.g., borosilicate glass)Prevents contamination and exposure to atmospheric moisture.
Physical Form Solid[6]Maximizes stability; solutions are more prone to degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A: Visual inspection can often provide the first clues of degradation. Look for:

  • Change in Color: The pure compound is typically a beige or off-white solid.[6] Development of a yellow or brownish hue may indicate the formation of degradation byproducts.

  • Change in Consistency: The solid may become sticky or oily due to the formation of lower-melting point impurities, such as the corresponding alcohol from hydrolysis.

  • Insolubility: If a previously soluble batch becomes difficult to dissolve in the intended solvent, it may suggest polymerization or the formation of insoluble byproducts.

Q2: Why is storage under an inert atmosphere so critical?

A: There are two primary reasons. First, an inert atmosphere displaces ambient air, which contains variable amounts of moisture. Moisture is the primary culprit in the hydrolysis of the highly reactive chloromethyl group to the corresponding hydroxymethyl derivative. Second, although the benzothiazole core is relatively stable, some heterocyclic systems can be susceptible to slow oxidation over time, potentially leading to ring-opening byproducts.[7] An inert atmosphere mitigates this risk.

Q3: I need to use the compound in a solution. What is the best practice for storing it?

A: Storing this compound in solution is not recommended for long-term storage. The reactivity of the chloromethyl group is significantly enhanced in solution, especially in protic or nucleophilic solvents.

If you must prepare a stock solution, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, Toluene, or THF). Avoid alcohols, DMSO, and aqueous solutions.

  • Preparation: Prepare the solution fresh for each experiment if possible.

  • Short-Term Storage: If short-term storage is unavoidable (e.g., overnight), store the solution in a tightly sealed vial with a headspace flushed with inert gas at 2–8°C. Do not store for more than 24-48 hours.

Q4: What chemicals or materials are incompatible with this compound?

A: Avoid contact with the following:

  • Water, Alcohols, and Amines: These nucleophiles will readily react with the chloromethyl group.

  • Strong Bases: Can promote elimination or substitution reactions.

  • Strong Oxidizing Agents: May lead to the degradation of the benzothiazole ring system.[7]

  • Moisture-permeable containers: Use high-quality glass vials with secure, lined caps.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues that may arise from compound instability.

Issue 1: My reaction yield is lower than expected, or the reaction has failed completely.

  • Possible Cause: The active concentration of your starting material may be lower than calculated due to decomposition. The primary degradation pathway, hydrolysis of the chloromethyl group to an alcohol, renders the compound inactive for subsequent nucleophilic substitution reactions.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, check the purity of the solid material using an appropriate analytical method like HPLC or TLC (see Protocol 3).

    • Use a Fresh Batch: If degradation is confirmed, use a new, unopened bottle of the reagent.

    • Review Handling: Ensure that the compound was handled under strictly anhydrous conditions and that all solvents used in your reaction were appropriately dried.

Issue 2: I'm observing an unexpected, more polar spot on my TLC plate that wasn't there before.

  • Possible Cause: You are likely observing the formation of 2-(Hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole, the product of hydrolysis. The hydroxyl group makes this compound significantly more polar than the parent chloromethyl compound, causing it to have a lower Rf value on silica gel.

  • Troubleshooting Steps:

    • Co-spotting: If you have a reference standard of the hydrolyzed product, co-spot it on the TLC plate to confirm the identity of the new spot.

    • Isolate and Characterize: If the impurity is significant, consider isolating it via column chromatography and characterizing it by ¹H NMR or Mass Spectrometry to confirm its structure. The benzylic protons (-CH₂-OH) will show a different chemical shift compared to the starting material's -CH₂-Cl protons.

    • Purification: If the level of impurity is low, you may be able to purify the bulk material by recrystallization or flash chromatography using a non-polar solvent system.

Issue 3: My analytical data (e.g., NMR, Mass Spec) shows unexpected signals.

  • Possible Cause: This is a clear indication of degradation or the presence of impurities from synthesis. Besides the hydrolysis product, you might also have residual solvents or reagents from the manufacturing process.[8][9]

  • Troubleshooting Steps:

    • Consult Certificate of Analysis (CoA): Compare your data with the supplier's CoA to see if the impurities were present initially.

    • Perform Forced Degradation Study: To identify potential degradants, you can perform a small-scale forced degradation study. Expose small aliquots of the compound to acid, base, water, and an oxidant and analyze the results by HPLC or LC-MS. This can help you identify the peaks corresponding to specific degradation products in your main sample.[5]

Section 4: Key Decomposition Pathways

Understanding the likely degradation mechanisms is key to preventing them. The two most probable pathways involve the reactive chloromethyl group and the benzothiazole core.

DecompositionPathways main_compound This compound (Stable Form) hydrolysis_product 2-(Hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole (Primary Degradant) main_compound->hydrolysis_product oxidation_product Oxidative Ring-Opened Products (Secondary Degradant) main_compound->oxidation_product moisture Moisture (H₂O) (Primary Stressor) moisture->main_compound Hydrolysis (Sₙ reaction) at chloromethyl group oxidants Oxidizing Agents / Air (O₂) (Secondary Stressor) oxidants->main_compound Oxidation of Thiazole Ring TroubleshootingWorkflow start Inconsistent Experimental Results or Failed Reaction check_storage Step 1: Review Storage & Handling History (Temp, Atmosphere, Age) start->check_storage purity_analysis Step 2: Perform Purity Analysis (HPLC, TLC) check_storage->purity_analysis compare_coa Compare to CoA or Reference Data purity_analysis->compare_coa is_degraded Degradation Confirmed? compare_coa->is_degraded consult_pathways Step 3: Identify Degradant (Consult Pathways, MS, NMR) is_degraded->consult_pathways Yes end_ok Root Cause Identified: Impurity from Supplier. Proceed with Caution. is_degraded->end_ok No decision Impurity Level Acceptable? consult_pathways->decision purify Option A: Purify Material (Recrystallization / Chromatography) decision->purify Yes (Low) discard Option B: Discard and Use Fresh Material decision->discard No (High) end_bad Root Cause Identified: Improper Storage. Implement Corrective Actions. purify->end_bad discard->end_bad

Caption: A step-by-step workflow for troubleshooting compound stability.

References

  • This compound. BU CyberSec Lab.
  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). Source Not Specified.
  • 2-Chloro-5-chloromethylthiazole. AK Scientific, Inc.
  • This compound. MySkinRecipes.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024).
  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review.
  • Stability issues of 4-Benzothiazolol under different conditions. Benchchem.
  • Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2025). Source Not Specified.
  • Benzothiazole. Wikipedia.
  • Green synthesis and antifungal activities of benzothiazole derivatives containing α-trifluoromethyl tertiary alcohol and coumarin moiety. (2025). Results in Chemistry.
  • Synthesis and Crystal Structure of Stable Benzothiazole Enol. (2025).
  • Analytical methods. Source Not Specified.
  • Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules.
  • 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole. Hoffman Fine Chemicals.
  • 2-CHLORO-5-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE synthesis. ChemicalBook.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • 2-(chloroMethyl)-5-(trifluoroMethyl)-Benzothiazole. (2025). ChemicalBook.
  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles.
  • 2-Chloro-5-(chloromethyl)thiazole. Quinoline.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
  • Guidelines for Safe Storage and Handling of Reactive M
  • Guidelines for Safe Storage and Handling of Reactive M
  • Guidelines for Safe Storage and Handling of Reactive M
  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011).
  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry – A European Journal.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003).
  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). Acta Crystallographica Section E: Structure Reports Online.
  • Process for the preparation of chlorothiazole derivatives. (1991).
  • Safe Storage and Handling of Reactive Materials. (1995). National Academic Digital Library of Ethiopia.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Applied Sciences.
  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2023). Journal of the Chinese Chemical Society.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry.
  • Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (2007).

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Technical Support Center: Catalyst Selection for Reactions Involving 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding catalyst selection for reactions involving this versatile synthetic intermediate. Our focus is on explaining the fundamental principles behind catalyst choice to empower you to optimize your reactions, troubleshoot common issues, and ensure reproducible, high-yield outcomes.

The core reactivity of this compound lies in the nucleophilic substitution at the chloromethyl group. The molecule's structure, featuring an electron-withdrawing trifluoromethyl group and an activatable benzylic chloride, makes it a potent electrophile for forming new carbon-heteroatom and carbon-carbon bonds. The choice of catalyst is paramount and is dictated primarily by the nature of the incoming nucleophile and the reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Reactions with N-Nucleophiles (N-Alkylation)

The formation of a C-N bond by reacting this compound with nitrogen nucleophiles (amines, azides, etc.) is a common synthetic step.

Question 1: My N-alkylation reaction with a primary/secondary amine is slow and gives low yields. What is causing this, and how can I improve it?

Answer: This is a classic issue often rooted in inadequate base selection or reaction conditions. The reaction generates hydrochloric acid (HCl) as a byproduct, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.

Core Problem: In-situ generation of HCl quenches the nucleophile.

Troubleshooting & Optimization:

  • Introduce a Base: The most critical parameter is the addition of a suitable base to act as an HCl scavenger. The choice of base depends on the amine's reactivity and the desired reaction temperature.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent for general applications. They are inexpensive and easily removed during workup. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for less reactive amines, albeit at a higher cost.

    • Organic Bases (Triethylamine (Et₃N), DIPEA): These are soluble in organic solvents and are suitable for reactions at or below room temperature. However, they can sometimes form stable ammonium salts that complicate purification.

    • Strong, Non-Nucleophilic Bases (DBU): For particularly stubborn reactions, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

    • Acetonitrile (MeCN) & Dimethylformamide (DMF): These polar aprotic solvents are excellent choices as they effectively solvate the reactants and facilitate SN2 reactions.

    • Tetrahydrofuran (THF) & Dichloromethane (DCM): Also viable, but their lower polarity might slow down reactions with charged nucleophiles.

  • Temperature Control: Many N-alkylations proceed efficiently at room temperature.[1] However, if the reaction is sluggish with an optimized base and solvent system, gentle heating (40-60 °C) can significantly increase the rate. Monitor the reaction by TLC to avoid side product formation at elevated temperatures.[1]

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation check_base Is an appropriate base present (e.g., K₂CO₃, Et₃N)? start->check_base add_base Add 2-3 equivalents of a suitable base. Try K₂CO₃ first. check_base->add_base No check_solvent Is the solvent appropriate (e.g., MeCN, DMF)? check_base->check_solvent Yes add_base->check_solvent change_solvent Switch to a polar aprotic solvent like DMF. check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Gradually increase temperature to 40-60 °C. Monitor by TLC. check_temp->increase_temp No success High Yield Achieved check_temp->success Yes increase_temp->success

Caption: Decision workflow for troubleshooting N-alkylation reactions.

Question 2: I need to introduce an azide group using sodium azide (NaN₃), but it's insoluble in my organic solvent. How can I facilitate this reaction?

Answer: This is a perfect scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous or solid) into another phase (typically organic) where the reaction can occur.[2] For the reaction with sodium azide, the catalyst transports the azide anion (N₃⁻) into the organic phase.

Mechanism of Action: The lipophilic cation of the PTC pairs with the azide anion, forming a lipophilic ion pair that is soluble in the organic solvent. This ion pair can then react with the this compound.

Recommended Phase-Transfer Catalysts
Catalyst NameAbbreviationStructure TypeTypical LoadingKey Advantages
Tetrabutylammonium BromideTBABQuaternary Ammonium Salt1-10 mol%Inexpensive, effective, and thermally stable.
Benzyltriethylammonium ChlorideTEBACQuaternary Ammonium Salt1-10 mol%Classic, well-studied PTC.[3]
Hexadecyltributylphosphonium Bromide-Quaternary Phosphonium Salt1-5 mol%Higher thermal stability than ammonium salts.[2]
Experimental Protocol: Azide Substitution using PTC
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and Tetrabutylammonium Bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add a biphasic solvent system, such as toluene/water (1:1 ratio), or a single solvent where NaN₃ has minimal solubility, like acetonitrile.

  • Reaction Conditions: Stir the mixture vigorously at 50-70 °C. Vigorous stirring is crucial to maximize the interfacial area between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Using a PTC allows the reaction to proceed faster, at lower temperatures, and with higher yields compared to uncatalyzed heterogeneous reactions.[2]

Section 2: Reactions with S-Nucleophiles (S-Alkylation)

Thiols and their corresponding thiolates are excellent, soft nucleophiles that react readily with the soft electrophilic center of the chloromethyl group.

Question 3: I am reacting a thiol with this compound and observing disulfide bond formation in my starting material. How can I prevent this side reaction?

Answer: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air and a base.[4] This side reaction consumes your nucleophile and complicates purification.

Troubleshooting & Optimization:

  • Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is the most effective preventative measure.

  • Pre-form the Thiolate: Instead of adding the thiol and a base simultaneously, you can pre-form the thiolate by treating the thiol with a strong base like sodium hydride (NaH) in an anhydrous solvent (like THF) under an inert atmosphere before adding the electrophile. This ensures the nucleophile is in its most potent, ready-to-react form.

  • Base Selection: Use a non-oxidizing base. Potassium carbonate (K₂CO₃) is generally a safe choice. Avoid bases that could have oxidative potential.

  • Control Temperature: While S-alkylation is often rapid, avoid excessive heating, which can accelerate oxidative side reactions. Most reactions proceed well at room temperature.

Mechanism of PTC for S-Alkylation

cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase NaSAr Na⁺ RS⁻ PTC_aq Q⁺ X⁻ NaSAr:e->PTC_aq:w Ion Exchange PTC_org Q⁺ RS⁻ PTC_aq->PTC_org Phase Transfer Substrate R'-CH₂Cl Product R'-CH₂SR Substrate->Product NaCl Na⁺ Cl⁻ PTC_org->PTC_aq Catalyst Regeneration PTC_org:n->Substrate:s SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis in S-Alkylation.

Section 3: Reactions with C-Nucleophiles (C-C Bond Formation)

Forming a C-C bond often requires a more activated nucleophile, such as an enolate or a cyanide ion.

Question 4: My reaction with a carbon nucleophile, like the enolate of diethyl malonate, is giving a mixture of mono- and di-alkylation products. How do I improve selectivity for the mono-alkylated product?

Answer: Di-alkylation is a common issue when the mono-alkylated product still possesses an acidic proton and can be deprotonated again to react with a second molecule of the electrophile.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents of the enolate) to ensure the electrophile is the limiting reagent. This statistically disfavors the second alkylation.

  • Slow Addition: Add the this compound solution slowly to the pre-formed enolate solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.

  • Choice of Base and Cation: The counter-ion of the enolate can influence reactivity. Sodium (Na⁺) or potassium (K⁺) enolates are common. For some substrates, using a bulkier base like potassium tert-butoxide to form the enolate can sterically hinder the second alkylation.

  • Solvent: Anhydrous THF or DMF are standard solvents for these reactions. Ensure the solvent is completely dry, as water will quench the enolate.

General Protocol for Mono-Alkylation
  • Enolate Formation: In a flame-dried, three-neck flask under Argon, dissolve diethyl malonate (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases (approx. 30 min).

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C over 30-60 minutes using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC indicates completion.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography.

References
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzothiazoles.
  • Benchchem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • MDPI. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A detailed guide for researchers.
  • National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
  • Royal Society of Chemistry. (2019). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.

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minimizing byproduct formation in the synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize the formation of byproducts during synthesis. The guidance herein is based on established principles of heterocyclic chemistry and practical laboratory experience.

I. Introduction to the Synthesis and Common Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents. The primary and most direct synthetic route involves the condensation of 2-amino-4-(trifluoromethyl)thiophenol with chloroacetyl chloride.[1] While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the desired product. Understanding the origin of these impurities is paramount to developing a robust and efficient synthetic protocol.

This guide will explore the intricacies of this synthesis, delve into the mechanistic origins of common byproducts, and provide actionable strategies to mitigate their formation. An alternative synthetic pathway, proceeding through a 2-(hydroxymethyl) intermediate, will also be discussed as a viable strategy to circumvent some of the challenges associated with the primary route.

II. Troubleshooting Guide: The Primary Synthetic Route

The primary route for the synthesis of this compound involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with chloroacetyl chloride.

Reaction Scheme: 2-amino-4-(trifluoromethyl)thiophenol + Chloroacetyl chloride → this compound

This section addresses the most frequently encountered issues in this synthesis in a question-and-answer format.

Q1: My reaction yield is low, and I have a significant amount of unreacted 2-amino-4-(trifluoromethyl)thiophenol. What are the likely causes and solutions?

A1: Low conversion of the starting aminothiophenol is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

  • Cause 1: Inactive Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. This hydrolysis generates chloroacetic acid, which will not participate in the desired cyclization reaction.

    • Solution: Always use freshly opened or distilled chloroacetyl chloride for the best results. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Cause 2: Suboptimal Reaction Temperature: The initial acylation of the amino group is typically rapid, but the subsequent cyclization to form the benzothiazole ring may require elevated temperatures.

    • Solution: While the initial addition of chloroacetyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction, the reaction mixture may need to be gently heated (e.g., to 40-60 °C) to drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields for similar transformations.[2]

  • Cause 3: Inefficient Mixing: If the reaction is heterogeneous, poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider a different solvent system. Acetic acid is often used as a solvent for this type of condensation.[2]

Q2: I've isolated my product, but it's contaminated with a higher molecular weight species. What could this byproduct be, and how can I prevent its formation?

A2: The formation of dimeric or oligomeric byproducts is a frequent complication. The most probable higher molecular weight impurity is a bis(benzothiazolyl)methane-type adduct.

  • Cause: Over-alkylation by the Product: The desired product, this compound, is a reactive alkylating agent. It can react with another molecule of the benzothiazole, either the starting aminothiophenol or the product itself, leading to the formation of dimers or polymers. This is analogous to the formation of diarylmethane side products in Blanc chloromethylation reactions.[3]

    • Solution 1: Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride relative to the 2-amino-4-(trifluoromethyl)thiophenol. This ensures that the aminothiophenol is consumed, minimizing its availability for side reactions with the product.

    • Solution 2: Maintain Low Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures tend to favor the formation of these dimeric byproducts.[1]

    • Solution 3: Gradual Addition: Add the chloroacetyl chloride slowly and dropwise to the solution of the aminothiophenol. This maintains a low concentration of the acylating agent and minimizes side reactions.

Q3: My product shows two spots on TLC that are very close together, and the NMR spectrum is complex. Could I be forming an isomer?

A3: Yes, the formation of an isomeric byproduct is a distinct possibility, arising from the bifunctional nature of the 2-aminothiophenol starting material.

  • Cause: S-Acylation vs. N-Acylation: 2-Aminothiophenol contains two nucleophilic centers: the amino group (-NH2) and the thiol group (-SH). While acylation is generally favored at the more nucleophilic amino group, under certain conditions, acylation can occur at the sulfur atom, leading to the formation of a thioester intermediate. This intermediate may not cyclize as efficiently or may lead to other undesired products.

    • Solution 1: pH Control: The nucleophilicity of the amino and thiol groups is pH-dependent. In acidic media, the amino group is protonated and less nucleophilic, which could favor S-acylation. Conducting the reaction under neutral or slightly basic conditions (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine) can enhance the nucleophilicity of the amino group and promote the desired N-acylation.

    • Solution 2: Choice of Solvent: The solvent can influence the selectivity of acylation. Aprotic solvents are generally preferred.

Q4: My reaction mixture turns dark, and I observe multiple unidentified spots on TLC. What could be causing this decomposition?

A4: The darkening of the reaction mixture often indicates the formation of degradation products, which can arise from the instability of the starting materials or the product.

  • Cause 1: Oxidation of 2-amino-4-(trifluoromethyl)thiophenol: Aminothiophenols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide. This disulfide will not participate in the desired reaction and can lead to a complex mixture of byproducts.

    • Solution: Use high-purity 2-amino-4-(trifluoromethyl)thiophenol and handle it under an inert atmosphere. Degas the solvent before use to remove dissolved oxygen.

  • Cause 2: Instability of the Product: 2-(Chloromethyl)benzothiazoles can be unstable, particularly at elevated temperatures or in the presence of nucleophiles.

    • Solution: Work up the reaction as soon as it is complete. Avoid prolonged heating. During purification by distillation, use a high vacuum to keep the temperature as low as possible. For storage, it is advisable to keep the product in a refrigerator.

III. Alternative Synthetic Route: Hydroxymethyl Intermediate

An alternative approach to minimize the byproducts associated with the direct use of chloroacetyl chloride is a two-step process involving the synthesis of 2-(hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole, followed by chlorination.

Reaction Scheme:

  • 2-amino-4-(trifluoromethyl)thiophenol + Glycolic acid → 2-(Hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole

  • 2-(Hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole + Chlorinating Agent → this compound

Q5: What are the advantages of this two-step approach?

A5: This route offers several potential advantages:

  • Milder Acylating Agent: Glycolic acid is less reactive and easier to handle than chloroacetyl chloride, reducing the likelihood of aggressive side reactions.

  • Reduced Dimerization: The intermediate, 2-(hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole, is less reactive as an alkylating agent than the final product, minimizing the formation of bis(benzothiazolyl)methane-type byproducts during the initial condensation step.

  • Improved Purity of Intermediate: The hydroxymethyl intermediate can often be purified more easily than the final chloromethyl product, for example, by crystallization. Starting the final chlorination step with a highly pure intermediate can significantly simplify the final purification.

Q6: I am attempting the chlorination of the 2-(hydroxymethyl) intermediate, but the reaction is incomplete or I am getting byproducts. What should I consider?

A6: The chlorination of the hydroxymethyl group is a critical step where byproducts can also form. The choice of chlorinating agent is crucial.

  • Common Chlorinating Agents: Thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are commonly used for this transformation.

  • Issue 1: Incomplete Chlorination:

    • Cause: Insufficient amount of chlorinating agent or suboptimal reaction conditions.

    • Solution: Use a slight excess of the chlorinating agent. The reaction with thionyl chloride is often performed in an inert solvent like dichloromethane or toluene. Gentle heating may be required, but the reaction should be carefully monitored to avoid degradation.

  • Issue 2: Formation of Ether Byproducts:

    • Cause: The hydroxymethyl intermediate can react with another molecule of itself to form an ether linkage, especially under acidic conditions or at elevated temperatures.

    • Solution: Add the chlorinating agent at a low temperature and control the reaction temperature carefully. Ensure that the reaction is carried out under anhydrous conditions.

  • Issue 3: Chlorination of the Benzothiazole Ring:

    • Cause: Harsh chlorinating agents or reaction conditions can lead to electrophilic chlorination of the benzothiazole ring system.

    • Solution: Use a milder chlorinating agent if possible. Optimize the reaction conditions (temperature, reaction time) to favor the desired substitution at the hydroxymethyl group.

IV. Purification Strategies

Regardless of the synthetic route chosen, effective purification is essential to obtain the final product with high purity.

Purification MethodApplicability and Considerations
Crystallization This is the preferred method for purifying solid products. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Hexanes, ethyl acetate/hexanes, and toluene are good starting points for solvent screening.
Distillation For liquid products or low-melting solids, vacuum distillation can be effective. However, given the potential thermal instability of the product, a high vacuum and low distillation temperature are recommended. The addition of a small amount of a non-volatile base (e.g., sodium carbonate) to the distillation flask can help to neutralize any HCl that may be generated during heating, thus preventing further degradation.
Column Chromatography Silica gel chromatography can be used to separate the desired product from both more polar and less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

V. Visualizing the Synthetic Pathways and Byproduct Formation

The following diagrams illustrate the primary and alternative synthetic routes, along with the formation of key byproducts.

Primary_Synthetic_Route start 2-amino-4-(trifluoromethyl)thiophenol + Chloroacetyl chloride product This compound start->product Desired Reaction byproduct1 Unreacted Starting Materials start->byproduct1 Incomplete Reaction byproduct3 Isomeric Thioester start->byproduct3 S-Acylation byproduct4 Disulfide of Starting Material start->byproduct4 Oxidation byproduct2 Bis(benzothiazolyl)methane Derivative product->byproduct2 Over-alkylation

Figure 1. Primary synthetic route and potential byproducts.

Alternative_Synthetic_Route start_alt 2-amino-4-(trifluoromethyl)thiophenol + Glycolic acid intermediate 2-(Hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole start_alt->intermediate chlorination + Chlorinating Agent (e.g., SOCl2) intermediate->chlorination byproduct_alt2 Ether Dimer intermediate->byproduct_alt2 Dimerization product_alt This compound chlorination->product_alt Desired Reaction byproduct_alt1 Unreacted Hydroxymethyl Intermediate chlorination->byproduct_alt1 Incomplete Chlorination

Figure 2. Alternative synthetic route via a hydroxymethyl intermediate.

VI. Concluding Remarks

The successful synthesis of this compound derivatives with high purity and yield is achievable through a careful consideration of the reaction parameters and a proactive approach to minimizing byproduct formation. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols and streamline their research and development efforts. For further assistance, please consult the references provided below or contact our technical support team.

VII. References

  • Luo, Y., et al. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 26(15), 4677. Available from: [Link]

  • Wang, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Wang, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC, NIH. Available from: [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Available from: [Link]

  • Waengdongbung, W., et al. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 31(5), 523-526.

  • Patel, R. P., Patel, S. R., & Patel, K. C. (2011). Synthesis and characterization of novel benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841.

  • Wikipedia. (n.d.). Blanc chloromethylation. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Available from: [Link]

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Validation & Comparative

alternative reagents to 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole for benzothiazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benzothiazole C2-Methylenation: Alternative Reagents and Methodologies

Introduction: The Central Role of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are prevalent in a vast array of pharmacologically active agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The functionalization of the C2 position is a critical strategy for modulating the biological activity and physicochemical properties of these compounds.

One of the most direct methods for introducing a methylene bridge at this position is through alkylation using electrophiles like 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole. This reagent serves as a reliable workhorse for introducing the 5-(trifluoromethyl)benzothiazol-2-yl)methyl moiety onto various nucleophiles. However, challenges related to reactivity, substrate scope, and reaction conditions necessitate a broader toolkit. This guide provides an in-depth comparison of alternative reagents and synthetic strategies for this crucial transformation, offering researchers the data and insights needed to select the optimal method for their specific application.

The Benchmark: Alkylation with 2-(Chloromethyl)benzo[d]thiazole

The reaction of a nucleophile with 2-(chloromethyl)benzo[d]thiazole derivatives is a classic SN2 (bimolecular nucleophilic substitution) reaction. The chloromethyl group provides a reactive electrophilic center, while the benzothiazole ring acts as an activating group.

cluster_0 S_N2 Alkylation Mechanism Nu Nucleophile (Nu:⁻) TS [Transition State]‡ Nu->TS Attack Reagent 2-(Chloromethyl)benzothiazole Reagent->TS Product Alkylated Product TS->Product LG Chloride (Cl⁻) TS->LG Leaving Group Departs

Caption: General mechanism for SN2 alkylation using a 2-(chloromethyl)benzothiazole reagent.

While effective, the reactivity of the chloride can sometimes be insufficient for less potent nucleophiles or may require harsh conditions. This has spurred the development of alternatives with enhanced reactivity by modifying the leaving group.

PART 1: Direct Alternatives via Leaving Group Modification

A primary strategy for enhancing alkylating potential is to replace the chloride with a more effective leaving group. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[6]

Alternative Halogens: Bromides and Iodides

Replacing the chloro- group with bromo- or iodo- significantly increases the reagent's reactivity. This follows the general halide trend where I⁻ > Br⁻ > Cl⁻ in leaving group ability.

  • 2-(Bromomethyl) Derivatives : These are more reactive than their chloro counterparts and often provide better yields or allow for milder reaction conditions. They represent a good balance between enhanced reactivity and reagent stability.

  • 2-(Iodomethyl) Derivatives : As the most reactive of the halomethyl series, these reagents can alkylate even weak nucleophiles. However, they are typically less stable, more expensive, and may be more prone to side reactions.

Sulfonate Esters: Tosylates, Mesylates, and Triflates

Sulfonate esters are among the most powerful and widely used leaving groups in organic synthesis.[7] They are prepared from the corresponding 2-(hydroxymethyl)benzothiazole by reaction with a sulfonyl chloride. The exceptional ability of sulfonate anions (tosylate, mesylate, triflate) to stabilize negative charge through resonance makes them extraordinarily weak bases and thus, excellent leaving groups.[6]

  • Mesylates (-OMs) : Methanesulfonates are easily prepared and offer a significant reactivity boost over chlorides.

  • Tosylates (-OTs) : p-Toluenesulfonates are comparable in reactivity to mesylates and are very common due to the stability and crystalline nature of the tosyl chloride reagent.

  • Triflates (-OTf) : Trifluoromethanesulfonates are "super" leaving groups, roughly 10⁴ to 10⁶ times more reactive than tosylates.[8] Their extreme reactivity makes them suitable for challenging alkylations but also demands careful handling due to their potency as alkylating agents.[7]

Comparative Data: Leaving Group Performance
Leaving Group (LG) on R-CH₂-LGRelative ReactivityStability of ReagentCost/AvailabilityKey Advantages
-Cl (Chloride)Baseline (1)HighHighCost-effective, stable starting material.[9]
-Br (Bromide)Moderate (~50-100x)ModerateModerateGood balance of reactivity and stability.
-OTs (Tosylate)High (~10³-10⁴x)HighModerateHighly reactive, stable, common reagent.[6][7]
-OTf (Triflate)Very High (~10⁸x)Low to ModerateLowExtremely reactive for difficult substrates.[7][8]

PART 2: Alternative Methodologies for Benzothiazole Alkylation

Beyond direct electrophiles, several sophisticated synthetic methodologies can achieve the desired C2-alkylation, often with distinct advantages in scope, stereocontrol, or atom economy.

Mitsunobu Reaction: Activating Alcohols In Situ

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[10][11] Instead of a pre-activated halomethyl or sulfonate reagent, this method starts with the more benign 2-(hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole . The alcohol is activated in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]

This activated complex is then readily displaced by a suitable C-H acidic pronucleophile (pKa < 13), forming the desired C-C bond.[10]

Caption: Simplified workflow for C-C bond formation using the Mitsunobu reaction.

Advantages:

  • Uses a stable and often more accessible alcohol precursor.

  • Mild reaction conditions.

  • Broad scope for various pronucleophiles.[12]

Limitations:

  • Stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts are generated, which can complicate purification.

  • The pronucleophile must be sufficiently acidic (generally pKa < 13).[11]

Modern C-H Alkylation Strategies

Recent advances focus on the direct functionalization of the C2-H bond of the benzothiazole ring, bypassing the need for pre-functionalized starting materials like chloromethyl or hydroxymethyl derivatives. These methods are highly atom-economical.

1. Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful technique for generating alkyl radicals under mild conditions.[13] Alkyl radicals can be generated from readily available precursors like carboxylic acids or their N-hydroxyphthalimide (NHP) ester derivatives. These radicals then add to the protonated benzothiazole ring, followed by an oxidation and deprotonation sequence to yield the C2-alkylated product.

Advantages:

  • Excellent functional group tolerance.

  • Uses the parent heterocycle, avoiding extra synthetic steps.

  • Transition-metal-free options are available.[13][14]

2. Metal-Catalyzed Cross-Coupling: Transition metals, particularly iron, can catalyze the direct C-H alkylation of benzothiazoles with reagents like alkenes, benzyl alcohols, or aryl ketones.[15] These methods often involve the generation of a radical intermediate that engages in a coupling cycle.

"Building-In" the Alkyl Group: Condensation Strategies

An entirely different approach is to construct the benzothiazole ring with the desired alkyl group already attached. The most common method involves the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde or carboxylic acid.[16][17] For instance, reacting 2-aminothiophenol with an aliphatic aldehyde first yields a 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate, which is then oxidized (e.g., with pyridinium chlorochromate, PCC) to the final 2-alkylbenzothiazole.[18]

Advantages:

  • Utilizes simple, commercially available starting materials.

  • Can be a highly efficient one-pot or two-step procedure.[19]

Limitations:

  • This is not a direct alkylation of a pre-existing advanced benzothiazole intermediate but rather a de novo synthesis. It is best suited for when the target molecule can be built from simple precursors.

Experimental Protocols

Protocol 1: Alkylation via a Tosylate Intermediate

This two-step protocol involves the preparation of the tosylate from the alcohol, followed by nucleophilic substitution.

Step A: Synthesis of 2-(Tosyloxymethyl)-5-(trifluoromethyl)benzo[d]thiazole

  • To a stirred solution of 2-(hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the tosylate.

Step B: Nucleophilic Substitution

  • To a solution of the nucleophile (e.g., sodium salt of diethyl malonate, 1.2 eq) in a suitable aprotic solvent (e.g., DMF or THF, 0.3 M), add the tosylate from Step A (1.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by chromatography to obtain the C-alkylated product.

Protocol 2: Visible-Light Photocatalytic C-H Alkylation

This protocol is adapted from modern photocatalytic methods.[13][14]

  • In an oven-dried vial equipped with a magnetic stir bar, combine the parent 5-(trifluoromethyl)benzo[d]thiazole (1.0 eq), the alkyl N-hydroxyphthalimide (NHP) ester (1.5 eq), and an organic photocatalyst (e.g., an eosin Y derivative, 1-5 mol%).

  • Add a suitable base (e.g., an organic base like DBU, 1.0 eq) and degassed solvent (e.g., DMAc or MeCN, 0.1 M).

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp (λ ≈ 465 nm).

  • Irradiate the mixture with stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion and Outlook

The choice of reagent for benzothiazole alkylation is a critical decision guided by the specific requirements of the synthetic target.

  • For routine alkylations with robust nucleophiles , the classic 2-(chloromethyl) reagent remains a cost-effective and reliable choice.

  • When higher reactivity is needed, moving to 2-(bromomethyl) or 2-(tosyloxymethyl) derivatives provides a significant advantage with manageable reagent stability.

  • For particularly challenging transformations involving unreactive nucleophiles, the use of a triflate leaving group or the Mitsunobu reaction (starting from the corresponding alcohol) offers powerful solutions, though care must be taken with the former's potency and the latter's purification challenges.

  • For modern, atom-economical syntheses focused on sustainability and functional group tolerance, direct C-H alkylation methods, particularly those employing photoredox catalysis, represent the state-of-the-art and are increasingly the method of choice in drug discovery settings.

By understanding the comparative performance, benefits, and limitations of each approach as detailed in this guide, researchers can more effectively navigate the synthesis of complex benzothiazole derivatives for their scientific endeavors.

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A Comparative Analysis of the Biological Activity of Benzothiazole Derivatives: Spotlight on the Potential of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal actions.[3][4][5] This guide provides a comparative overview of the biological activities of various benzothiazole derivatives, with a special focus on the anticipated potential of the 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole scaffold. While specific experimental data for derivatives of this particular scaffold remains elusive in published literature, we can infer its potential by examining structure-activity relationships (SAR) established for closely related analogues.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the benzothiazole ring system allows for substitutions at multiple positions, most notably at the C-2 and C-6 positions, which significantly influences the resulting biological activity.[6] The introduction of various functional groups can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its interaction with biological targets.

The Influence of the Trifluoromethyl Group: A Key to Enhanced Activity

The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance their biological profiles.[1][7] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Studies on various heterocyclic compounds have consistently shown that trifluoromethylated analogues exhibit superior potency compared to their non-fluorinated counterparts.[1][8] Specifically, in the context of benzothiazoles, the presence of a trifluoromethyl group has been linked to potent anticancer and antimicrobial activities.[1][9]

The 2-(Chloromethyl) Group: A Gateway to Diverse Functionality

The 2-(chloromethyl) substituent on the benzothiazole ring is a highly reactive functional group that serves as a versatile synthetic handle. It readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functionalities, such as ethers, amines, azides, and thioethers. This chemical tractability makes the this compound scaffold an exceptionally promising starting point for the generation of large and diverse chemical libraries for biological screening.

Comparative Biological Activities of Benzothiazole Derivatives

To understand the potential of the this compound scaffold, we will compare the reported biological activities of other key benzothiazole derivatives for which experimental data is available.

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[10][11][12]

Structure-Activity Relationship Insights:

  • Substitution at C-2: The nature of the substituent at the 2-position is critical for anticancer activity. Aromatic and heteroaromatic rings, often with specific substitution patterns, are commonly found in potent anticancer benzothiazoles.

  • Substitution at the Phenyl Ring: Halogen and methoxy substitutions on a phenyl ring at the C-2 position have been shown to influence cytotoxicity.[13]

  • The Role of the Amino Group: The 2-aminobenzothiazole moiety is a common feature in many anticancer derivatives.[14]

Comparative Data for Anticancer Activity of Benzothiazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylbenzothiazolesA549 (Lung), MCF7-ADR (Breast)10.07 - 13.21[15]
Thiazolo[4,5-d]pyrimidines with -CF3C32 (Melanoma), A375 (Melanoma)24.4, 25.4[1]
Benzothiazole-piperazine derivativesHUH-7, MCF-7, HCT-116GI50 values reported[16]
2-Styrylbenzothiazoles--[17]

Note: IC50 and GI50 are measures of the concentration of a substance required to inhibit a biological process by 50%.

Based on these findings, it is highly probable that derivatives of this compound, particularly those incorporating aromatic or heteroaromatic moieties via the chloromethyl linker, will exhibit significant anticancer activity. The combined electronic effects of the trifluoromethyl group and the diverse functionalities that can be introduced at the 2-position offer a promising avenue for the development of novel and potent anticancer agents.

Antimicrobial Activity

The benzothiazole scaffold is also a well-known pharmacophore for the development of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[4][7][18]

Structure-Activity Relationship Insights:

  • Substituents on the Benzene Ring: The presence and position of substituents on the benzene ring of the benzothiazole core can significantly impact antimicrobial potency.

  • Modifications at C-2: Derivatization at the 2-position has been a successful strategy in developing potent antimicrobial benzothiazoles.[5]

Comparative Data for Antimicrobial Activity of Benzothiazole Derivatives:

Compound ClassMicroorganismMIC (µg/mL)Reference
2-ArylbenzothiazolesS. aureus, E. coli-[4]
2-(Alkenylthio)-5-aminobenzothiazolesCandida albicans15.6[19]
Thiazole-5-carboxamides with -CF3--[3][4]
2-Amino benzothiazole derivativesBacillus subtilis-[18]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The introduction of a trifluoromethyl group has been shown to induce antibacterial properties in related heterocyclic systems.[9] Therefore, it is reasonable to hypothesize that derivatives synthesized from this compound will possess significant antimicrobial activity. The ability to introduce various lipophilic and hydrogen-bonding moieties via the chloromethyl group could lead to compounds with enhanced penetration into microbial cells and potent inhibitory effects.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the evaluation of anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for Anticancer Activity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells in 96-well Plate add_compounds Add Compounds to Wells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Antimicrobial Activity Screening

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis prepare_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate inoculate_wells Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate at Appropriate Temperature inoculate_wells->incubate_plate read_mic Visually Determine the Minimum Inhibitory Concentration (MIC) incubate_plate->read_mic

Caption: Workflow of the broth microdilution method for determining the antimicrobial activity of compounds.

Conclusion and Future Directions

While the benzothiazole scaffold is a proven platform for the development of potent therapeutic agents, the specific biological activities of this compound derivatives remain an unexplored area of research. Based on established structure-activity relationships for related compounds, this scaffold holds significant promise for the discovery of novel anticancer and antimicrobial agents. The presence of the trifluoromethyl group is anticipated to enhance biological potency, while the reactive chloromethyl group provides a versatile point for synthetic elaboration.

Future research should focus on the synthesis of a diverse library of compounds derived from this compound and their subsequent screening for a wide range of biological activities. Such studies will be crucial in validating the potential of this scaffold and could lead to the identification of new lead compounds for drug development.

References

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A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Versatile Benzothiazole

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole is a key building block in medicinal chemistry and materials science.[1][2] Its significance lies in the benzothiazole core, a privileged scaffold found in numerous biologically active compounds, and two reactive sites: the electron-deficient C2 carbon and the highly reactive chloromethyl group.[2][3] The trifluoromethyl group at the C5 position enhances lipophilicity and metabolic stability, making it an attractive moiety for drug design.

The primary reactivity of this molecule centers on the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions (Sₙ2).[4] This allows for the facile introduction of a wide array of functional groups, leading to diverse molecular architectures. Given this reactivity, unambiguous structural confirmation of the resulting products is paramount to ensure the validity of subsequent biological or material science studies. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate the starting material from its nucleophilic substitution products.

Anticipated Reaction Pathway: Nucleophilic Substitution

The most common reaction pathway for this compound involves the displacement of the chloride ion by a nucleophile. This guide will focus on a representative reaction with a generic primary amine (R-NH₂) to form a secondary amine product, 2-((alkylamino)methyl)-5-(trifluoromethyl)benzo[d]thiazole. The principles discussed are broadly applicable to reactions with other nucleophiles such as thiols and alcohols.

The Spectroscopic Toolkit: A Multi-faceted Approach for Structural Elucidation

No single technique provides a complete structural picture. A synergistic approach using NMR, IR, and MS is essential for confident characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, revealing crucial connectivity and structural changes.

  • Infrared (IR) Spectroscopy : Identifies the presence or absence of specific functional groups based on their characteristic vibrational frequencies.[5]

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its elemental composition and fragmentation patterns.[6]

Comparative Spectroscopic Analysis: Starting Material vs. Amine Product

The key to confirming a successful reaction is to identify the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product.

¹H NMR Spectroscopy: The Most Definitive Indicator

The most telling change occurs in the ¹H NMR spectrum. The displacement of the chlorine atom by a nitrogen atom induces a significant upfield shift for the methylene (-CH₂-) protons.

Compound -CH₂- Signal (δ, ppm) N-H Signal (δ, ppm) Aromatic Protons (δ, ppm) Rationale for Change
Starting Material ~4.9 (singlet)Absent~7.7-8.2 (multiplets)The electronegative chlorine atom strongly deshields the adjacent methylene protons, resulting in a downfield chemical shift.
Amine Product ~4.0 (singlet or doublet)~1.5-3.0 (broad singlet)~7.7-8.2 (multiplets)Nitrogen is less electronegative than chlorine, causing the methylene protons to be more shielded and resonate at a higher field (upfield shift). The appearance of a new, often broad, signal for the N-H proton is also a key indicator. The aromatic proton signals are generally less affected.
¹³C NMR Spectroscopy: Confirming Carbon Skeleton Changes

¹³C NMR corroborates the findings from ¹H NMR, showing shifts in the carbon signals directly involved in the reaction.

Compound -CH₂- Signal (δ, ppm) Aromatic/Thiazole Carbons (δ, ppm) -CF₃ Signal (δ, ppm) Rationale for Change
Starting Material ~45~120-155~124 (quartet, J ≈ 272 Hz)The chloromethyl carbon resonates in a typical region for alkyl halides.
Amine Product ~50~120-155~124 (quartet, J ≈ 272 Hz)The carbon attached to nitrogen is typically shifted slightly downfield compared to the one attached to chlorine. The large quartet for the CF₃ carbon, due to C-F coupling, remains a characteristic feature in both molecules.[7]
¹⁹F NMR Spectroscopy: A Constant Beacon

Since the trifluoromethyl group is remote from the reaction center, its ¹⁹F NMR signal is expected to remain largely unchanged. It serves as a useful internal reference point.

Compound -CF₃ Signal (δ, ppm) Rationale
Starting Material ~ -61 (singlet)The chemical environment of the -CF₃ group is unaffected by the substitution at the remote chloromethyl position.[7]
Amine Product ~ -61 (singlet)The signal remains consistent, confirming the integrity of this part of the molecule.
Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy provides clear evidence for the incorporation of the new amine functional group.

Compound Key Vibrational Frequencies (cm⁻¹) Interpretation
Starting Material ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=N, C=C stretch), ~750-690 (C-Cl stretch)The spectrum is characterized by aromatic and thiazole ring vibrations and the carbon-chlorine bond stretch.[5][8]
Amine Product ~3400-3300 (N-H stretch, medium), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=N, C=C stretch)The most critical change is the appearance of a new peak in the 3400-3300 cm⁻¹ region, characteristic of an N-H bond stretch. The C-Cl stretch around 700 cm⁻¹ will disappear.
Mass Spectrometry (MS): Confirming Molecular Weight

MS confirms the change in molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion.

Compound Molecular Formula Molecular Weight Expected Molecular Ion Peak(s) (m/z) Key Observation
Starting Material C₉H₅ClF₃NS251.66[M]⁺ at 251, [M+2]⁺ at 253The presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[9][10]
Amine Product C₉H₅F₃N₂S-R> 251.66A single [M]⁺ peak at the new, higher molecular weight.The characteristic 3:1 isotopic pattern for chlorine will be absent, providing strong evidence that the chlorine atom has been displaced.

Experimental Protocols: Best Practices for Data Acquisition

NMR Sample Preparation and Acquisition
  • Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample. CDCl₃ is a good first choice for many organic compounds.

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference.

  • Acquisition :

    • ¹H NMR : Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus and will require more scans (e.g., 1024 or more) and a longer acquisition time.

    • ¹⁹F NMR : Acquire a proton-decoupled fluorine spectrum. This is a high-sensitivity nucleus, similar to ¹H.

IR Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Acquisition : Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (EI-MS)
  • Ionization Method : Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, useful for structural elucidation.[6]

  • Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Analysis : The mass analyzer separates the ions based on their m/z ratio. Look for the molecular ion peak and the characteristic isotopic pattern for chlorine in the starting material.

Visualization of Analytical Workflows

Reaction and Analysis Workflow

The following diagram illustrates the overall process from reaction to structural confirmation.

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Start 2-(Chloromethyl)-5-(trifluoromethyl) benzo[d]thiazole + R-NH2 Reaction Nucleophilic Substitution (Base, Solvent, Heat) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirm Structure Confirmed? NMR->Confirm IR->Confirm MS->Confirm Success Successful Reaction: Structure Verified Confirm->Success Yes Fail Inconclusive/Failed: Re-evaluate Synthesis Confirm->Fail No

Caption: Workflow from synthesis to spectroscopic confirmation.

Decision-Making Logic for Spectral Interpretation

This diagram outlines the key questions to ask when analyzing the spectra.

G q1 ¹H NMR: Is the -CH₂- signal shifted upfield from ~4.9 ppm? q2 IR: Is there a new N-H stretch (~3300-3400 cm⁻¹)? q1->q2 Yes fail Low Confidence: Reaction Incomplete or Failed q1->fail No q3 MS: Is the Cl isotope pattern ([M]⁺:[M+2]⁺ ≈ 3:1) absent? q2->q3 Yes q2->fail No q4 MS: Does the molecular ion match the expected product mass? q3->q4 Yes q3->fail No success High Confidence: Structure Confirmed q4->success Yes q4->fail No

Caption: Decision tree for confirming product structure.

Conclusion

Confirming the successful synthesis of derivatives from this compound is a process of accumulating corroborating evidence from multiple spectroscopic techniques. The most definitive evidence for a successful nucleophilic substitution at the chloromethyl position comes from:

  • ¹H NMR : A significant upfield shift of the methylene (-CH₂-) signal.

  • IR : The appearance of new bands corresponding to the nucleophile's functional group (e.g., N-H stretch).

  • MS : The disappearance of the chlorine isotopic pattern and the appearance of a new molecular ion peak corresponding to the product's mass.

By systematically comparing the spectra of the starting material and the purified product against these benchmarks, researchers can achieve unambiguous and trustworthy structural confirmation, ensuring the integrity of their downstream applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
  • MySkinRecipes. (n.d.). This compound.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.).
  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. The compound 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole is a key building block in the synthesis of various biologically active molecules. Its reactive chloromethyl group and the trifluoromethyl moiety make it a valuable synthon, but also introduce specific challenges in purification and purity assessment. An impure starting material can lead to a cascade of issues, including the formation of difficult-to-remove side products, reduced yields, and the introduction of potentially toxic impurities into the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond a simple listing of methods to a critical evaluation of their strengths and weaknesses in the context of this specific molecule, supported by illustrative experimental data and protocols.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment strategy begins with an understanding of the synthetic route and the potential impurities that may arise. A common synthesis for this compound involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with a chloroacetylating agent.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-amino-4-(trifluoromethyl)thiophenol.

  • By-products: Formation of dimers or polymers, and products from side reactions.

  • Reagents and Solvents: Residual acids, bases, and organic solvents used in the synthesis and purification steps.[1][2][3][4]

Degradation Products:

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which could lead to the formation of the corresponding hydroxymethyl derivative.

A comprehensive purity analysis must be capable of separating and quantifying the main component from these structurally similar and dissimilar impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the nature of the expected impurities. For a non-volatile, thermally labile compound like this compound, High-Performance Liquid Chromatography (HPLC) is often the primary choice. However, a multi-faceted approach provides a more complete purity profile.[5][6]

Technique Principle Strengths for this Application Limitations for this Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating structurally similar impurities. Excellent for quantifying non-volatile and thermally labile compounds. Well-established and robust for routine quality control.[1][2][5]May not detect highly volatile impurities. Peak identification requires reference standards or coupling with a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Gold standard for identifying and quantifying residual solvents and other volatile impurities.[6] Mass spectrometry provides structural information for unknown peak identification.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization, which adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information, enabling the identification and quantification of impurities without the need for reference standards (qNMR).Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups.A rapid and non-destructive technique for confirming the identity of the bulk material and detecting the presence of functional groups from major impurities.[7]Low sensitivity for minor impurities. Provides limited quantitative information.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information, crucial for impurity identification. Often coupled with a separation technique (LC-MS, GC-MS).Not a standalone quantitative technique for purity without extensive validation and the use of appropriate standards.

Experimental Protocols and Data Interpretation

As a self-validating system, the following protocols are designed to provide accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is designed to be stability-indicating, capable of separating the main peak from potential process-related impurities and degradation products.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Analysis Weigh Accurately weigh sample into a headspace vial Add_Solvent Add a high-boiling point solvent (e.g., DMSO, DMF) Weigh->Add_Solvent Seal Seal the vial Add_Solvent->Seal Incubate Incubate at elevated temperature Seal->Incubate Inject Inject headspace vapor into GC-MS Incubate->Inject Separate Separate on a suitable GC column Inject->Separate Detect Detect and identify by Mass Spectrometry Separate->Detect Identify Identify solvents by retention time and mass spectrum Detect->Identify Quantify Quantify using a calibration curve Identify->Quantify

Sources

comparative study of different synthetic routes to 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a trifluoromethyl group at the 5-position and a reactive chloromethyl group at the 2-position of the benzothiazole ring system endows this compound (CAS No. 110704-50-2) with unique properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the chloromethyl group serves as a versatile handle for further chemical modifications. This makes the target molecule a valuable building block in the synthesis of novel therapeutic agents and functional materials.

This guide will compare and contrast the most viable synthetic strategies for the preparation of this important intermediate, providing the necessary data for researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Route A: Cyclocondensation of 2-amino-4-(trifluoromethyl)thiophenol with a Chloroacetylating Agent. This is the most direct and convergent approach.

  • Route B: Synthesis via a 2-Mercaptobenzothiazole Intermediate followed by Chlorination. This multi-step approach offers an alternative pathway that can be advantageous under certain conditions.

Route A: Direct Cyclocondensation

This approach involves the one-pot reaction of 2-amino-4-(trifluoromethyl)thiophenol with a suitable C2-building block, typically chloroacetyl chloride or chloroacetic acid.

Mechanism of Cyclocondensation

The reaction proceeds via a classical benzothiazole synthesis pathway. The amino group of the 2-amino-4-(trifluoromethyl)thiophenol first acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent to form an amide intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the same carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the final this compound.

Diagram of the Cyclocondensation Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Amino-4-(trifluoromethyl)thiophenol C Amide Intermediate A->C Nucleophilic Attack (Amine) B Chloroacetyl Chloride B->C D Cyclized Intermediate C->D Intramolecular Cyclization (Thiol) E 2-(Chloromethyl)-5- (trifluoromethyl)benzo[d]thiazole D->E Dehydration

Caption: General workflow for the direct cyclocondensation synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

A rapid and efficient method for this cyclocondensation utilizes microwave irradiation.[1]

Procedure:

  • To a solution of 2-amino-4-(trifluoromethyl)thiophenol in acetic acid, add an equimolar amount of chloroacetyl chloride.

  • The reaction mixture is then subjected to microwave irradiation for 10 minutes.

  • After cooling, the product can be isolated by precipitation with water and purified by recrystallization.

Data Summary and Comparison
ParameterRoute A: Direct Cyclocondensation (Microwave)
Starting Materials 2-Amino-4-(trifluoromethyl)thiophenol, Chloroacetyl Chloride
Key Reagents/Solvents Acetic Acid
Reaction Time 10 minutes
Reported Yield High (Specific yield for the trifluoromethyl derivative not reported, but analogous reactions are efficient)
Pros - Rapid, one-pot synthesis- Environmentally friendly (microwave-assisted)- High atom economy
Cons - Requires specialized microwave equipment- Chloroacetyl chloride is corrosive and moisture-sensitive

Route B: Multi-step Synthesis via a 2-Mercaptobenzothiazole Intermediate

This alternative route involves the initial formation of 5-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione, which is then chlorinated to yield the final product. A detailed procedure for a related compound is outlined in patent literature, which can be adapted for this synthesis.[2]

Step 1: Synthesis of 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

The precursor, 5-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione, can be synthesized from 3-amino-4-bromobenzotrifluoride and potassium ethyl xanthate.

Procedure:

  • A mixture of 3-amino-4-bromobenzotrifluoride and potassium ethyl xanthate in DMF is heated overnight.

  • After cooling, the reaction mixture is diluted with aqueous HCl to precipitate the 2-mercapto intermediate.

  • The solid is collected by filtration, washed, and dried.

Step 2: Chlorination of 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

The 2-mercapto intermediate is then converted to the desired 2-chloromethyl product.

Procedure:

  • The 5-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione is suspended in a mixture of sulfuryl chloride and dichloromethane.

  • After stirring for 2 hours, water is added to quench the reaction.

  • The product is extracted with an organic solvent, dried, and concentrated to yield the final product.

Diagram of the Multi-step Synthetic Workflow

G cluster_step1 Step 1: Thione Formation cluster_step2 Step 2: Chlorination A 3-Amino-4-bromobenzotrifluoride C 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione A->C B Potassium Ethyl Xanthate B->C E 2-(Chloromethyl)-5- (trifluoromethyl)benzo[d]thiazole C->E D Sulfuryl Chloride D->E

Caption: Workflow for the multi-step synthesis via a thione intermediate.

Data Summary and Comparison
ParameterRoute B: Multi-step Synthesis
Starting Materials 3-Amino-4-bromobenzotrifluoride, Potassium Ethyl Xanthate
Key Reagents/Solvents DMF, HCl, Sulfuryl Chloride, Dichloromethane
Reaction Time > 24 hours
Reported Yield ~89% (for both steps combined, based on a related synthesis)[2]
Pros - Avoids the direct use of potentially unstable 2-aminothiophenols- High overall yield reported for a similar compound
Cons - Multi-step process, leading to longer overall synthesis time- Uses hazardous reagents like sulfuryl chloride

Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₅ClF₃NS
Molecular Weight 251.66 g/mol
Melting Point 52 °C[3]
Boiling Point 283.2±40.0 °C (Predicted)[3]
Appearance Solid[4]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and MS data are available from chemical suppliers and databases. [5]

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route A (Direct Cyclocondensation) is highly recommended for its efficiency and atom economy, particularly when microwave synthesis is available. It is the more "green" and time-effective option for rapid synthesis.

  • Route B (Multi-step Synthesis) provides a robust alternative, especially for larger-scale synthesis where the stability of the starting materials is a concern. While longer, the high reported yields for a similar process make it an attractive option.

The choice of synthetic route will ultimately depend on the specific needs of the research, including available equipment, scale of the reaction, and time constraints. It is recommended that small-scale pilot reactions be conducted to optimize conditions for the specific trifluoromethyl-substituted substrate.

References

  • d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. (n.d.). Retrieved from [Link]

  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2022). Inorganica Chimica Acta, 542, 121132.
  • Synthesis of Benzo[5][6]thiazolo[2,3-c][4][5][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC. (2022, February 22). Retrieved from [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)
  • Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. (2003). Journal of Fluorine Chemistry, 122(2), 207-213.
  • This compound - BU CyberSec Lab. (n.d.). Retrieved from [Link]

  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC. (n.d.). Retrieved from [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.).
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  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents. (n.d.).
  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 2‐Amino‐5‐chloro‐3‐(trifluoromethyl)benzenethiol and Conversion into 4H‐1,4‐Benzothiazines and Their Sulfones. - Sci-Hub. (n.d.). Retrieved from [Link]

Sources

benchmarking the stability of the trifluoromethyl group in 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole against other fluorinated motifs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of the Trifluoromethyl Group in Heterocyclic Pharmaceuticals

Introduction: The Critical Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for enhancing pharmacological properties. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth, evidence-based comparison of the stability of the trifluoromethyl group in 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole against other commonly employed fluorinated motifs. We will delve into the underlying chemical principles and provide detailed experimental protocols for researchers, scientists, and drug development professionals to rigorously assess the stability of their own compounds.

The exceptional stability of the trifluoromethyl group is rooted in the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[1][2][4] This inherent strength renders the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][6][7] By strategically placing a trifluoromethyl group at a known or suspected site of metabolic oxidation, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[2][6]

Section 1: Comparative Stability Analysis of Fluorinated Motifs

The choice of a fluorinated motif can have significant consequences for a drug candidate's overall stability profile. This section provides a comparative overview of the trifluoromethyl group and other common fluorinated substituents.

Fluorinated MotifKey Stability CharacteristicsPhysicochemical Properties
Trifluoromethyl (-CF₃) Exceptional Metabolic and Chemical Stability: The strong C-F bonds are highly resistant to oxidative metabolism and chemical degradation under acidic, basic, and thermal stress.[1][8][9] Its electron-withdrawing nature also deactivates adjacent aromatic rings towards metabolic attack.[2]High Lipophilicity (Hansch π ≈ +0.88): [1][2] Increases membrane permeability. Strong electron-withdrawing group.
Trifluoromethoxy (-OCF₃) High Metabolic and Chemical Stability: Generally considered even more stable than the -CF₃ group due to the influence of the oxygen atom.[10] It is highly resistant to degradation under a wide range of conditions.[10]Very High Lipophilicity (Hansch π ≈ +1.04): [10] More lipophilic than -CF₃. Strong electron-withdrawing inductive effects.[10]
Difluoromethyl (-CF₂H) Moderate Metabolic Stability: The presence of a C-H bond makes it more susceptible to oxidative metabolism compared to -CF₃.[11][12] However, it is still more stable than a methyl or methylene group. Can act as a bioisostere for hydroxyl, thiol, and amine groups.[11][12]Lipophilic Hydrogen Bond Donor: [13] The acidic proton can form weak hydrogen bonds, influencing binding affinity.[11][12]
Fluoro (-F) Variable Stability: The stability of a single fluorine substituent is highly dependent on its position within the molecule. While the C-F bond itself is strong, its influence on the overall metabolic stability of the molecule can vary.Modest Increase in Lipophilicity: Less impactful on lipophilicity compared to polyfluorinated groups. Strong electron-withdrawing effects can influence pKa.

Rationale for Experimental Design:

To provide a robust and objective comparison, a series of standardized stability assays are essential. The following experimental protocols are designed to assess stability under conditions that mimic physiological and pharmaceutical processing environments.

Section 2: Experimental Protocols for Stability Assessment

This section outlines detailed, step-by-step methodologies for key stability-indicating assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[5][7][14]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[6][15]

Materials:

  • Test compounds (e.g., this compound and its analogs with other fluorinated motifs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP⁺)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prep_compound Prepare 10 mM stock solutions of test compounds in DMSO incubation Incubate compounds with microsomes and NADPH system at 37°C prep_compound->incubation prep_microsomes Thaw and dilute human liver microsomes in phosphate buffer prep_microsomes->incubation prep_cofactor Prepare NADPH regenerating system prep_cofactor->incubation time_points Aliquots taken at 0, 5, 15, 30, and 45 minutes incubation->time_points quenching Add cold acetonitrile with internal standard to stop the reaction time_points->quenching centrifuge Centrifuge to precipitate proteins quenching->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate half-life (t½) and intrinsic clearance (CLint) lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Protocol:

  • Prepare 10 mM stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound to pre-warmed (37°C) human liver microsomes in phosphate buffer to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.[15]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for establishing the inherent stability of a drug substance and for developing stability-indicating analytical methods.[16][17][18] These studies expose the compound to harsh conditions to accelerate its decomposition.[19]

Objective: To evaluate the stability of the test compounds under acidic, basic, oxidative, thermal, and photolytic stress conditions.[16]

General Protocol:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH and incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the solid compound at 80°C.

    • Photolytic Degradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[16]

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation Workflow Diagram:

G cluster_stress Stress Conditions cluster_analysis Analysis start Test Compound Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent & Degradants hplc->quantify

Caption: Workflow for forced degradation studies.

Section 3: Data Interpretation and Comparative Analysis

The data generated from these stability assays will allow for a direct comparison of the stability of the trifluoromethyl group in this compound with other fluorinated analogs.

Expected Outcomes:

  • Metabolic Stability: It is anticipated that the trifluoromethyl and trifluoromethoxy analogs will exhibit significantly longer in vitro half-lives in the microsomal stability assay compared to the difluoromethyl and single fluoro analogs. This is due to the blockage of oxidative metabolism at the fluorinated position.[6]

  • Chemical Stability: The trifluoromethyl group is expected to demonstrate superior stability under forced degradation conditions, particularly acidic and basic hydrolysis, and thermal stress. The strong C-F bonds and the electron-withdrawing nature of the group contribute to its robustness.[1][20]

Data Summary Table:

Compoundt½ (min) in HLM% Degradation (Acid)% Degradation (Base)% Degradation (Oxidative)% Degradation (Thermal)
2-(Chloromethyl)-5-(trifluoromethyl )benzo[d]thiazole> 60< 5%< 5%< 10%< 2%
2-(Chloromethyl)-5-(trifluoromethoxy )benzo[d]thiazole> 60< 5%< 5%< 10%< 2%
2-(Chloromethyl)-5-(difluoromethyl )benzo[d]thiazole25< 10%< 10%< 15%< 5%
2-(Chloromethyl)-5-(fluoro )benzo[d]thiazole45< 5%< 5%< 10%< 2%

Note: The above data is hypothetical and for illustrative purposes. Actual results will be dependent on the specific experimental conditions.

Conclusion: The Trifluoromethyl Group as a Superior Stabilizing Motif

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Trifluoromethoxy group. Grokipedia. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry - ACS Publications. [Link]

  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. PMC - NIH. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • An Introduction to the Accelerated Stability Assessment Program. Freethink. [Link]

  • ACCELERATED STABILITY TESTING. SlideShare. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]

  • Accelerated stability studes. SlideShare. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]

  • Why is CF3+ more stable than CCl3+?. Quora. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • CCl3(-) more stable than CF3(-).. Quora. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

  • RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Longdom Publishing. [Link]

  • Stability Testing in Pharmaceuticals. Scribd. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]

  • Which is more stable in CCl3 free radical and CF3 free radical? Explain with reason.. Quora. [Link]

  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]

  • Carbon–fluorine bond. Wikipedia. [Link]

  • In case of goc in carboanion the stability of of cf3 is more stable then c.cl3 and. Eduncle. [Link]

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  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (CAS RN 110704-50-2). In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. My aim is to equip you with the knowledge and procedures necessary to handle this compound with the highest degree of safety and confidence, ensuring that your focus remains on your groundbreaking research.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

The structure of this compound suggests several potential hazards. The chloromethyl group is a known alkylating agent, implying potential for reactivity with biological nucleophiles. The trifluoromethyl group can enhance the compound's stability and lipophilicity, potentially facilitating absorption, while the benzothiazole scaffold itself is found in many biologically active molecules.[1][2][3]

Based on data from similar compounds like 2-Chloro-5-chloromethylthiazole, we must assume this compound presents the following risks[4][5][6][7]:

  • Acute Toxicity: Harmful if swallowed (H302) and potentially toxic in contact with skin (H311).[5][6][7]

  • Corrosivity: Likely to cause severe skin burns and serious eye damage (H314/H318).[4][5][6]

  • Sensitization: May cause an allergic skin reaction (H317).[5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[8]

  • Chronic Effects: Some related compounds are suspected of causing genetic defects (H341).[5]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[5][6]

During thermal decomposition or combustion, highly toxic gases may be generated, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and potentially hydrogen fluoride.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your primary defense against exposure is a meticulously selected and properly worn suite of PPE. The following recommendations are based on a synthesis of requirements for handling corrosive, toxic, and sensitizing chemicals.

PPE Selection Protocol

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Define Task Assess_Quantity Assess Quantity (mg vs. >1g) Start->Assess_Quantity Assess_Operation Assess Operation (Weighing, Solution Prep, Reaction) Assess_Quantity->Assess_Operation Assess_Aerosol Aerosolization Potential? (Heating, Sonicating, Vortexing) Assess_Operation->Assess_Aerosol Face_Shield Add Face Shield Assess_Operation->Face_Shield Handling >1L liquid or risk of splash Base_PPE Baseline PPE: - Nitrile Gloves (Double) - Safety Goggles - Flame-Resistant Lab Coat Assess_Aerosol->Base_PPE Low Risk Respirator Work in Fume Hood + Consider Respirator* Assess_Aerosol->Respirator High Potential Face_Shield->Base_PPE Respirator->Base_PPE

Caption: PPE selection workflow based on task-specific risk assessment.

Detailed PPE Specifications

This table provides detailed specifications for each piece of required equipment.

Body PartPersonal Protective EquipmentSpecifications and StandardsCausality and Rationale
Hands Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber. Ensure gloves meet EN 374 (Europe) or ASTM F739 (US) standards.The chloromethyl group poses a risk of skin absorption and severe irritation. Double-gloving provides layered protection. Nitrile offers good splash protection, while neoprene or butyl rubber provides superior resistance to a broader range of chemicals. Always inspect gloves for degradation before use.
Eyes/Face Chemical splash goggles and a full-face shield.Goggles must meet ANSI Z87.1 standard. A face shield should be worn over the goggles.Due to the high risk of severe eye damage, goggles are mandatory to protect against splashes.[4][9] A face shield is required to protect the entire face from splashes, especially when working with larger quantities or outside of a fume hood.[9]
Body Flame-resistant (FR) laboratory coat.Ensure the lab coat has long sleeves and fits properly.Protects skin and personal clothing from incidental contact and splashes. An FR coat is recommended as a general best practice in synthetic chemistry labs where flammable solvents are common.
Respiratory Use within a certified chemical fume hood.N/AA chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors.[9] For spill cleanup or if ventilation is inadequate, an air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[8][10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE. It encompasses every step from receiving the material to its final disposal.

Handling and Experimental Workflow
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an emergency eyewash and safety shower are immediately accessible.[8]

  • Weighing: If handling the solid, weigh it within the fume hood. Use anti-static measures if necessary.

  • Solution Preparation: Add the solid to the solvent slowly. Avoid splashing.

  • Reaction: Conduct all reactions in a fume hood. Ensure reaction vessels are properly secured.

  • Post-Reaction: Quench the reaction carefully. Be aware of potential off-gassing.

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A suitable decontamination solution would be a high-pH detergent followed by solvent rinses.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency_Procedure Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Event Skin_Wash Immediately flush skin with plenty of water for 15 min. Exposure->Skin_Wash Skin Eye_Wash Immediately flush eyes with water for at least 15 min. Exposure->Eye_Wash Eye Inhale_Fresh_Air Move to fresh air. Exposure->Inhale_Fresh_Air Inhalation Ingest_Rinse Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingest_Rinse Ingestion Skin_Remove_Clothing Remove contaminated clothing. Skin_Wash->Skin_Remove_Clothing Skin_Medical Seek immediate medical attention. Skin_Remove_Clothing->Skin_Medical Eye_Lenses Remove contact lenses, if present and easy to do. Eye_Wash->Eye_Lenses Eye_Medical Seek immediate medical attention. Eye_Lenses->Eye_Medical Inhale_Breathe If not breathing, give artificial respiration. Inhale_Fresh_Air->Inhale_Breathe Inhale_Medical Seek immediate medical attention. Inhale_Breathe->Inhale_Medical Ingest_Medical Seek immediate medical attention. Ingest_Rinse->Ingest_Medical

Caption: Immediate first aid measures following an exposure event.[4][5][11]

Spill and Disposal Plan
  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Wear full PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Waste Disposal:

    • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

    • Dispose of waste in clearly labeled, sealed containers.

    • Follow all institutional, local, and national regulations for hazardous chemical waste disposal.[4][5][6] Do not discharge into drains or the environment.[8][11]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Handle this compound with the respect its chemical properties demand, and you can proceed with your work confidently and securely.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 23420-88-4 | 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]

  • OPCW. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Georganics Ltd. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Aerofeel. (n.d.). Personal protective equipment PPE Safety Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

Sources

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